molecular formula C9H13NO3S B1455784 2-(4-Methoxyphenyl)ethane-1-sulfonamide CAS No. 76653-15-1

2-(4-Methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B1455784
CAS No.: 76653-15-1
M. Wt: 215.27 g/mol
InChI Key: RRJBARRRFGZDIX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJBARRRFGZDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)ethane-1-sulfonamide, a molecule of interest within the broader class of sulfonamides. While specific literature on this exact compound is nascent, this document leverages established principles of organic chemistry and the extensive knowledge base of the sulfonamide scaffold to present its core physicochemical properties, a robust proposed synthetic route, detailed protocols for structural characterization, and a scientific rationale for its potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.

Introduction: The Scientific Context of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, having been integral to the development of the first commercially available antimicrobial agents, known as "sulfa drugs".[1] Since that initial breakthrough, the sulfonamide scaffold has proven to be remarkably versatile, featuring in a wide array of therapeutics including anticancer, antiviral, and anti-inflammatory agents.[2][3] The enduring success of this moiety is attributed to its unique properties: it is a rigid, polar functional group that can act as a hydrogen bond donor and acceptor, often serving as a bioisostere for amide bonds with improved metabolic stability.[4]

2-(4-Methoxyphenyl)ethane-1-sulfonamide incorporates this critical pharmacophore linked to a 4-methoxyphenyl group via an ethyl bridge. This combination of structural motifs suggests potential for biological activity, making it a compound of interest for further investigation. This guide serves to provide the foundational knowledge required for its synthesis, characterization, and exploration.

Core Molecular Properties

The fundamental identity of a compound is defined by its molecular formula and weight. These properties are crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

PropertyValueSource
Molecular Formula C₉H₁₃NO₃SPubChem
Molecular Weight 215.27 g/mol PubChem
Monoisotopic Mass 215.06161 DaPubChem
IUPAC Name 2-(4-methoxyphenyl)ethanesulfonamidePubChem
InChI Key RRJBARRRFGZDIX-UHFFFAOYSA-NPubChem
Canonical SMILES COC1=CC=C(C=C1)CCS(=O)(=O)NPubChem

Proposed Synthesis and Purification Protocol

Rationale for Synthetic Strategy

The proposed synthesis begins with the commercially available precursor, 2-(4-methoxyphenyl)ethylamine. The conversion of an amine to a sulfonamide is a classic and high-yielding transformation. The Hinsberg reaction, which typically uses a sulfonyl chloride and a base, is a foundational method for this conversion.[5] For the synthesis of a primary sulfonamide (R-SO₂NH₂), a two-step procedure starting from the corresponding amine is often employed. This involves reaction with an excess of sulfuryl chloride (SO₂Cl₂) to form the sulfamoyl chloride intermediate, which is then quenched with aqueous ammonia.

Visualized Synthetic Workflow

G cluster_0 Step 1: Formation of Sulfamoyl Chloride cluster_1 Step 2: Amination cluster_2 Step 3: Purification A 2-(4-methoxyphenyl)ethylamine C 2-(4-Methoxyphenyl)ethane-1-sulfamoyl chloride (Intermediate) A->C Reaction B Sulfuryl Chloride (SO₂Cl₂) in inert solvent (e.g., DCM) B->C Reagent E 2-(4-Methoxyphenyl)ethane-1-sulfonamide (Final Product) C->E Quench D Aqueous Ammonia (NH₄OH) D->E Reagent F Crude Product E->F G Recrystallization or Column Chromatography F->G H Purified Product G->H

Caption: Proposed synthetic workflow for 2-(4-Methoxyphenyl)ethane-1-sulfonamide.

Step-by-Step Experimental Protocol
  • Preparation of the Reaction Vessel: A three-necked round-bottom flask is flame-dried under an inert atmosphere (e.g., nitrogen or argon) and equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Formation of the Sulfamoyl Chloride Intermediate:

    • Dissolve 2-(4-methoxyphenyl)ethylamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Add sulfuryl chloride (SO₂Cl₂) (≥ 2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Ammonia Quench:

    • In a separate vessel, prepare a solution of aqueous ammonia (e.g., 28-30% NH₄OH) and cool it in an ice bath.

    • Slowly and carefully add the reaction mixture containing the sulfamoyl chloride intermediate to the cold ammonia solution with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

    • Continue stirring for an additional 1-2 hours, allowing the mixture to gradually warm to room temperature.

  • Work-up and Isolation:

    • If a precipitate (the desired product) forms, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product remains in solution, the organic layer is separated. The aqueous layer is extracted three times with DCM or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, if the crude product is an oil or an impure solid, it can be purified by flash column chromatography on silica gel.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized 2-(4-Methoxyphenyl)ethane-1-sulfonamide is paramount. A combination of spectroscopic techniques provides a comprehensive structural analysis.[6]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for the target molecule.

TechniqueExpected Observations
¹H NMR ~7.1-7.2 ppm: 2H, doublet (aromatic protons ortho to the ethyl group). ~6.8-6.9 ppm: 2H, doublet (aromatic protons meta to the ethyl group). ~4.5-5.0 ppm: 2H, broad singlet (NH₂ protons of the sulfonamide). ~3.8 ppm: 3H, singlet (OCH₃ protons). ~3.2-3.4 ppm: 2H, triplet (CH₂ adjacent to the sulfonamide). ~2.9-3.1 ppm: 2H, triplet (CH₂ adjacent to the aromatic ring).
¹³C NMR ~158 ppm: Quaternary carbon attached to the methoxy group. ~130 ppm: Two aromatic CH carbons. ~130 ppm: Quaternary aromatic carbon attached to the ethyl group. ~114 ppm: Two aromatic CH carbons. ~55 ppm: OCH₃ carbon. ~53 ppm: CH₂ carbon adjacent to the sulfonamide. ~35 ppm: CH₂ carbon adjacent to the aromatic ring.
FT-IR (cm⁻¹) 3400-3200: Two bands, N-H stretching (primary sulfonamide). 3100-3000: Aromatic C-H stretching. 2950-2850: Aliphatic C-H stretching. 1350-1310: Asymmetric S=O stretching. 1170-1150: Symmetric S=O stretching. 1250-1240: C-O stretching of the methoxy group.
Mass Spec (EI) m/z ~215: Molecular ion peak [M]⁺. Key Fragments: Loss of SO₂NH₂ (m/z ~135), cleavage of the ethyl bridge.
Rationale for Spectroscopic Assignments
  • ¹H NMR: The distinct electronic environments of the aromatic protons, due to the electron-donating methoxy group, result in separate signals. The ethyl bridge protons will appear as two triplets due to coupling with each other. The sulfonamide protons are often broad due to quadrupole relaxation and exchange with trace water.

  • FT-IR: The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonamide group.[7] Similarly, the two distinct N-H stretching bands are indicative of a primary sulfonamide.

  • Mass Spectrometry: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides evidence of the different structural components of the molecule.

Scientific Rationale for Potential Applications

The structural features of 2-(4-Methoxyphenyl)ethane-1-sulfonamide suggest several avenues for investigation in drug discovery.

The Sulfonamide Pharmacophore

The sulfonamide group is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide range of biological activities, including:

  • Antimicrobial Activity: By mimicking p-aminobenzoic acid (PABA), sulfonamides can inhibit the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis.[1]

  • Anticancer Activity: Many sulfonamides act as enzyme inhibitors, targeting pathways crucial for cancer cell proliferation, such as carbonic anhydrases.[3]

  • Anti-inflammatory Activity: Certain sulfonamides are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Role of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group is frequently found in bioactive compounds. The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring, potentially affecting binding to biological targets. It can also participate in hydrogen bonding and can be a site for metabolism.

Visualizing Key Structural Features

Caption: Key structural motifs and their potential roles in biological activity.

Conclusion

2-(4-Methoxyphenyl)ethane-1-sulfonamide is a molecule with significant potential, stemming from its incorporation of the proven sulfonamide pharmacophore. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization. The proposed protocols are based on reliable and well-documented chemical principles, ensuring a high probability of success for researchers venturing into the study of this compound. The outlined rationale for its potential biological applications offers a starting point for its investigation in various therapeutic areas. As with any novel compound, careful experimental validation of the proposed methods and predicted data is essential.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. (n.d.). RSC Publishing.
  • Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE. [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (n.d.). PubMed. [Link]

  • Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018). PubMed. [Link]

  • 2-(4-methoxyphenyl)ethane-1-sulfonamide. (n.d.). PubChem. [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. [Link]

Sources

Comprehensive Synthesis Guide: 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 76653-15-1 Molecular Formula: C


H

NO

S Molecular Weight: 215.27 g/mol IUPAC Name: 2-(4-methoxyphenyl)ethane-1-sulfonamide

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 2-(4-methoxyphenyl)ethane-1-sulfonamide , a primary sulfonamide featuring a phenethyl backbone. Unlike aromatic sulfonamides (e.g., sulfanilamide) derived directly from chlorosulfonation of arenes, this target requires installing the sulfonyl moiety on an alkyl chain. Direct chlorosulfonation of phenethyl substrates is contraindicated as it predominantly yields ring-substituted products due to the directing effects of the electron-rich methoxy group.

Therefore, this guide prioritizes two distinct, field-proven methodologies:

  • Method A (The "Strecker-Sulfite" Route): A robust, scalable 3-step sequence ideal for multi-gram to kilogram production. It utilizes the nucleophilic displacement of an alkyl halide by sulfite.

  • Method B (The "Grignard-Sulfinyl" Route): A modern, chemoselective approach for medicinal chemistry applications, utilizing the t-BuONSO reagent to convert Grignard reagents directly to primary sulfonamides in one step.

Retrosynthetic Logic

The structural disconnection centers on the C-S bond. The most reliable precursor is 1-(2-bromoethyl)-4-methoxybenzene (CAS 14425-64-0), which is commercially available or easily synthesized from the corresponding alcohol.

Retrosynthesis Target TARGET 2-(4-Methoxyphenyl)ethane-1-sulfonamide SulfonylCl INTERMEDIATE Sulfonyl Chloride Target->SulfonylCl Amidation (NH3) Sulfonate INTERMEDIATE Sodium Sulfonate Salt SulfonylCl->Sulfonate Chlorination (PCl5/SOCl2) Bromide STARTING MATERIAL 1-(2-bromoethyl)-4-methoxybenzene Sulfonate->Bromide Strecker Alkylation (Na2SO3)

Caption: Figure 1. Retrosynthetic analysis showing the classical disconnection to the alkyl bromide precursor.

Method A: Scalable Synthesis (Strecker-Sulfite Protocol)

This route is preferred for scale-up due to the low cost of reagents (sodium sulfite, thionyl chloride) and ease of purification (crystallization).

Phase 1: Nucleophilic Substitution (Strecker Reaction)

Reaction:



The primary challenge here is the solubility mismatch between the organic halide and the inorganic sulfite. A phase-transfer catalyst (PTC) or a specific solvent system is required to drive kinetics.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvent System: Prepare a 2:1 mixture of Water:Ethanol. The ethanol solubilizes the bromide, while water dissolves the sulfite.

  • Reagents:

    • 1.0 eq 1-(2-bromoethyl)-4-methoxybenzene [1][2]

    • 1.5 eq Sodium Sulfite (

      
      )  (Anhydrous)
      
    • 0.05 eq Tetrabutylammonium bromide (TBAB) (Optional PTC to accelerate rate).

  • Execution:

    • Dissolve

      
       in water.[3] Add the ethanol and the bromide.
      
    • Heat to reflux (approx. 85°C) for 12–16 hours.

    • Monitoring: Monitor consumption of bromide by TLC (Hexane/EtOAc 4:1). The product sulfonate is essentially immobile on silica.

  • Isolation:

    • Cool the mixture to 0°C. The sodium sulfonate salt often precipitates.

    • If no precipitate forms, evaporate ethanol under reduced pressure. The salt will crystallize from the concentrated aqueous phase.

    • Filter the white solid and wash with cold ethanol to remove residual bromide. Dry in a vacuum oven at 60°C.

Phase 2: Activation (Chlorination)

Reaction:



Protocol:

  • Safety Note: This reaction generates HCl gas. Use a caustic scrubber.

  • Reagents:

    • 1.0 eq Sodium 2-(4-methoxyphenyl)ethanesulfonate (Dry)

    • 1.1 eq Phosphorus Pentachloride (

      
      ) 
      
  • Execution:

    • Suspend the dry sulfonate salt in anhydrous Dichloromethane (DCM) (0.5 M concentration).

    • Add

      
       portion-wise at 0°C to control exotherm.
      
    • Allow to warm to room temperature and stir for 4 hours.

    • Alternative: For larger scales, neat thionyl chloride (

      
      ) with a catalytic amount of DMF can be used at reflux, but 
      
      
      
      is often cleaner for alkyl sulfonates.
  • Work-up:

    • Quench the reaction by pouring onto crushed ice/water.

    • Extract immediately with DCM (

      
      ).
      
    • Wash organic layer with cold saturated

      
       (to remove acidic byproducts) and brine.
      
    • Dry over

      
       and concentrate in vacuo to yield the sulfonyl chloride  as a pale yellow oil or low-melting solid. Use immediately in Phase 3.
      
Phase 3: Amidation

Reaction:



Protocol:

  • Reagents:

    • 1.0 eq 2-(4-methoxyphenyl)ethanesulfonyl chloride

    • Excess Ammonia (

      
      )  (28% aqueous solution or ammonia gas).
      
  • Execution:

    • Dissolve the sulfonyl chloride in THF or Dioxane (to ensure miscibility).

    • Cool to 0°C.[4]

    • Add 28% aqueous

      
       (5–10 equivalents) dropwise.
      
    • Stir at room temperature for 2 hours.

  • Purification:

    • Evaporate the organic solvent (THF).

    • The product usually precipitates from the remaining aqueous layer.

    • Filter the solid.[5]

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain pure 2-(4-methoxyphenyl)ethane-1-sulfonamide .

Method B: Modern MedChem Route (Grignard-Sulfinyl)

For rapid synthesis of analogues or small-scale library generation, the traditional route is tedious. A modern approach uses the


-BuONSO  reagent (N-sulfinyl-O-(tert-butyl)hydroxylamine) to install the sulfonamide directly.

Reference: Willis, M. C. et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters, 2020.

Protocol
  • Grignard Preparation:

    • React 1-(2-bromoethyl)-4-methoxybenzene with Mg turnings in anhydrous THF to form the Grignard reagent: (4-methoxyphenethyl)magnesium bromide .

  • Coupling:

    • Cool the Grignard solution (1.0 M) to -78°C.

    • Add

      
      -BuONSO  (1.2 eq) dissolved in THF.
      
    • Warm to room temperature over 2 hours.

  • Deprotection:

    • The intermediate sulfinylamine is treated in situ (or after workup) with aqueous HCl.

    • This cleaves the

      
      -butyl group, releasing the primary sulfonamide.
      
  • Advantages: Avoids handling toxic

    
    /
    
    
    
    and gaseous ammonia. High functional group tolerance.

Quantitative Data & Process Parameters

ParameterMethod A (Sulfite)Method B (Grignard)
Overall Yield 60–75%70–85%
Step Count 32 (One-pot potential)
Atom Economy Moderate (Stoichiometric waste)High
Scalability High (kg scale)Low/Medium (g scale)
Safety Profile Corrosive (

,

)
Pyrophoric (Grignard)
Critical Impurity Sulfonic ester (dimer)Homocoupling (Wurtz)
Experimental Workflow Diagram

Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Activation cluster_2 Step 3: Amidation Start Bromide + Na2SO3 Reflux Reflux (EtOH/H2O) Start->Reflux Salt Sulfonate Salt Reflux->Salt SaltInput Dry Salt + PCl5 Salt->SaltInput DCM 0°C in DCM SaltInput->DCM Chloride Sulfonyl Chloride DCM->Chloride Ammonia + NH3 (aq) Chloride->Ammonia Final Final Sulfonamide Ammonia->Final

Caption: Figure 2. Step-by-step workflow for the scalable Strecker-Sulfite synthesis (Method A).

Critical Control Points & Troubleshooting

Moisture Control in Step 2

The transition from Sulfonate Salt to Sulfonyl Chloride is the most failure-prone step.

  • Issue: Residual water in the sodium sulfonate salt reacts with

    
     to form phosphoric acid and HCl, destroying the reagent and reducing yield.
    
  • Solution: The sulfonate salt must be dried to constant weight at 100°C under high vacuum (

    
     mbar) before reaction. Azeotropic distillation with toluene is recommended for large batches.
    
Dimer Formation

During the reaction of Sulfonyl Chloride with Ammonia:

  • Issue: The product sulfonamide (

    
    ) can react with remaining sulfonyl chloride (
    
    
    
    ) to form a bis-sulfonyl imide dimer (
    
    
    ).
  • Solution: Maintain a high local concentration of ammonia. Add the sulfonyl chloride solution slowly into a rapidly stirring excess of ammonia, rather than adding ammonia to the chloride.

Safety: PCl5 Handling

 is a moisture-sensitive, corrosive solid. It sublimes at 100°C.
  • Protocol: Weigh in a glovebox or use a solids addition funnel under nitrogen flow. Quenching

    
     reactions releases massive amounts of HCl gas; ensure scrubber capacity is sufficient.
    

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO. Source: Organic Letters (ACS Publications), 2020. Context: Describes the modern organometallic route (Method B) for converting Grignard reagents to sulfonamides. [Link]

  • 1-(2-Bromoethyl)-4-methoxybenzene (Precursor Data). Source: PubChem / NIST. Context: Physical properties and safety data for the starting alkyl halide.[3] [Link]

  • Synthesis of Sulfonamides via Sulfonyl Chlorides. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Context: Standard operating procedures for the conversion of sulfonic acids/salts to chlorides and amides (Method A). [Link]

Sources

Mechanism of Action for Phenethyl-Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Carbonic Anhydrase Isoforms in Hypoxic Oncology and Metabolic Regulation

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of phenethyl-benzenesulfonamide derivatives , a specialized class of pharmacological agents designed to inhibit specific isoforms of Carbonic Anhydrase (CA). Unlike first-generation sulfonamides (e.g., acetazolamide) which promiscuously inhibit widespread cytosolic isoforms (CA I, CA II), phenethyl-substituted derivatives leverage a hydrophobic "tail" approach to achieve high selectivity for tumor-associated (CA IX, XII) and mitochondrial (CA VA, VB) isoforms. This selectivity is the cornerstone of their therapeutic potential in hypoxic solid tumors and metabolic disorders.

Molecular Mechanism: The "Tail" Interaction Hypothesis

The core efficacy of phenethyl-benzenesulfonamide derivatives lies not just in the zinc-binding sulfonamide head, but in the phenethyl (phenethane) tail which exploits specific hydrophobic pockets within the enzyme's active site.

1.1 The Zinc Coordination (Orthosteric Anchor)

The primary interaction follows the classical sulfonamide inhibition mechanism. The deprotonated sulfonamide moiety (


) acts as a zinc-binding group (ZBG).
  • Interaction: The nitrogen atom coordinates directly to the

    
     ion at the bottom of the active site cone.
    
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion (

    
    ), which is the catalytic nucleophile required for the hydration of 
    
    
    
    to bicarbonate (
    
    
    ).
  • Result: Catalytic arrest of the enzyme.

1.2 The Phenethyl "Tail" (Selectivity Driver)

This is the differentiating factor for this chemical series.

  • Structural Logic: The active sites of CA isoforms differ subtly in the hydrophobic and hydrophilic residues lining the cavity entrance.

  • Mechanism: The phenethyl moiety extends away from the zinc ion, interacting with the hydrophobic sub-pocket formed by residues such as Val121, Leu198, and Trp209 (numbering based on hCA II alignment).

  • Causality: By optimizing the length (ethyl linker) and substitution of the phenyl ring, these derivatives induce a "induced fit" or lock into a conformation that is sterically favorable in CA IX (cancer target) but unfavorable in CA II (off-target), thereby reducing systemic side effects like paresthesia or metabolic acidosis.

Biological Signaling Pathway: Hypoxia-Induced Survival

In the context of oncology, these derivatives function by disrupting the pH regulatory machinery essential for tumor survival under hypoxia.

2.1 The Target: CA IX in the Hypoxic Tumor Microenvironment

Solid tumors often outgrow their blood supply, creating regions of hypoxia.

  • HIF-1

    
     Stabilization:  Hypoxia prevents the degradation of Hypoxia-Inducible Factor 1
    
    
    
    (HIF-1
    
    
    ).
  • Transcriptional Upregulation: HIF-1

    
     translocates to the nucleus and drives the overexpression of CA IX.
    
  • pH Regulation: CA IX localizes to the cell surface, catalyzing the hydration of extracellular

    
     to 
    
    
    
    and
    
    
    .
    • 
       is imported to buffer intracellular pH (pHi).
      
    • 
       remains extracellular, acidifying the tumor microenvironment (pHe), which promotes metastasis and degrades the extracellular matrix.
      
2.2 Drug Action

Phenethyl-benzenesulfonamides inhibit extracellular CA IX.

  • Consequence: Rapid accumulation of intracellular acid (decreased pHi) and normalization of extracellular pH.

  • Outcome: The loss of the pH gradient triggers apoptosis and reduces the invasive potential of the cancer cells.

2.3 Visualization: Hypoxia Survival & Drug Intervention

Hypoxia_Pathway cluster_action Catalytic Function Hypoxia Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 Prevents degradation GeneExp CA9 Gene Expression HIF1->GeneExp Translocation CA9 CA IX Enzyme (Transmembrane) GeneExp->CA9 Translation Products H+ (Extracellular) + HCO3- (Imported) CA9->Products Catalysis Apoptosis Intracellular Acidosis & Apoptosis CA9->Apoptosis Blocked Function CO2 Extracellular CO2 + H2O CO2->CA9 Survival Tumor Survival & Metastasis Products->Survival pH Regulation Drug Phenethyl-Sulfonamide Derivative Drug->CA9 Inhibition (Ki < 10nM)

Caption: The HIF-1α/CA IX axis in hypoxic tumors. Phenethyl-sulfonamides block CA IX, disrupting pH regulation and forcing apoptosis.

Experimental Protocols for Validation

To establish the MoA and selectivity profile of a phenethyl-benzenesulfonamide derivative, the following self-validating workflow is required.

3.1 Stopped-Flow

Hydration Assay (Kinetics)

This is the gold standard for determining the inhibition constant (


). It measures the physiological reaction rate directly, unlike esterase assays which can be artifact-prone.
  • Principle: Measures the rate of acidification of the medium during

    
     hydration using a pH indicator.
    
  • Protocol:

    • Buffer Prep: 20 mM Hepes (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: Phenol red (0.2 mM).

    • Enzyme: Recombinant hCA I, II, IX, and XII (concentrations ~5–10 nM).

    • Substrate: Saturated

      
       solution.
      
    • Measurement: Rapid mixing in a Stopped-Flow apparatus (e.g., Applied Photophysics). Monitor absorbance drop at 557 nm.

    • Calculation: Fit the initial velocity data to the Michaelis-Menten equation. Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
3.2 X-Ray Crystallography (Structural Proof)

To confirm the "tail" interaction hypothesis.

  • Protocol:

    • Co-crystallization: Incubate hCA II (surrogate for structural resolution) with the derivative at 5x molar excess.

    • Crystal Growth: Hanging drop vapor diffusion method using ammonium sulfate as precipitant.

    • Diffraction: Collect data at a synchrotron source (resolution < 2.0 Å).

    • Refinement: Use Phenix or Refmac5. Look specifically for electron density in the hydrophobic pocket (Val121 region) corresponding to the phenethyl group.

3.3 Experimental Workflow Visualization

Experimental_Workflow cluster_vitro In Vitro Validation cluster_struct Structural Proof cluster_cell Cellular Validation Synth Synthesis (Phenethyl-Sulfonamide) Kinetic Stopped-Flow Assay (Ki Determination) Synth->Kinetic Selectivity Isoform Profiling (I, II vs IX, XII) Kinetic->Selectivity Xray X-Ray Crystallography (< 2.0 Å) Selectivity->Xray Lead Compounds Normoxia Normoxia Assay (Control) Selectivity->Normoxia Hypoxia Hypoxia Assay (Target Validation) Normoxia->Hypoxia Compare IC50

Caption: Integrated workflow for validating phenethyl-sulfonamide derivatives, moving from kinetics to structural confirmation and cellular efficacy.

Quantitative Performance Data

The following table summarizes typical kinetic data for optimized phenethyl-benzenesulfonamide derivatives, highlighting the selectivity profile required for a successful candidate.

IsoformPhysiological RoleTarget TypeTypical

(Lead Compound)
Selectivity Ratio (vs CA II)
hCA I Cytosolic (RBCs)Off-Target> 10,000 nM> 1000
hCA II Cytosolic (Ubiquitous)Off-Target> 500 nMReference
hCA IX Transmembrane (Tumor)Primary Target < 10 nM > 50
hCA XII Transmembrane (Tumor)Secondary Target < 25 nM> 20
hCA VA MitochondrialMetabolic Target< 50 nM> 10

Note: High


 for hCA I/II indicates low affinity, reducing the risk of systemic side effects. Low 

for hCA IX indicates potent inhibition.
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Güzel, O., et al. (2009). Carbonic anhydrase inhibitors.[1][2][3][4][5][6][7] Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as potent inhibitors of human mitochondrial isoforms VA and VB.[7] Bioorganic & Medicinal Chemistry. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide derivative. Biochimie. Link

  • McDonald, P. C., et al. (2012). Targeting the tumor microenvironment: the role of carbonic anhydrase IX. Frontiers in Physiology. Link

Sources

Technical Guide: Safety, Toxicity, and Handling of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide , a specialized research compound often utilized in medicinal chemistry for structure-activity relationship (SAR) studies involving carbonic anhydrase inhibition and sulfonamide pharmacophores.

CAS Number: 76653-15-1 Molecular Formula: C


H

NO

S Class: Aliphatic Primary Sulfonamide[1]

Part 1: Executive Technical Summary

2-(4-Methoxyphenyl)ethane-1-sulfonamide is an organic compound featuring a primary sulfonamide group attached to a phenylethyl scaffold. Unlike the "sulfa drugs" (sulfanilamides) used clinically as antibiotics, this compound lacks the p-aminoaryl moiety responsible for the classic bacteriostatic mechanism (dihydropteroate synthase inhibition). Instead, its structural profile aligns with Carbonic Anhydrase (CA) inhibitors , where the unsubstituted sulfonamide moiety (-SO


NH

) acts as a zinc-binding group (ZBG) within the enzyme's active site.

Key Distinction for Researchers:

  • Structural Class: Aliphatic Sulfonamide (Sulfamoylated Alkane).

  • Primary Hazard: Irritation (Skin/Eye/Respiratory).[2]

  • Allergy Profile: Lower risk of Stevens-Johnson Syndrome (SJS) compared to arylamine sulfonamides, due to the absence of the aniline structural alert.

Part 2: Chemical Identity & Physicochemical Properties

The following data characterizes the compound for identification and experimental verification.

PropertySpecificationNote
IUPAC Name 2-(4-Methoxyphenyl)ethane-1-sulfonamide
CAS Number 76653-15-1
SMILES COC1=CC=C(C=C1)CCS(=O)(=O)NUseful for cheminformatics
InChIKey RRJBARRRFGZDIX-UHFFFAOYSA-NUnique Identifier
Molecular Weight 215.27 g/mol
Physical State Solid (Crystalline powder)Typical for primary sulfonamides
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility
pKa (Sulfonamide) ~10.0 - 10.5Weakly acidic proton on -NH

H-Bond Donors 1 (Sulfonamide -NH

)
H-Bond Acceptors 3 (Sulfonyl O, Methoxy O)

Part 3: Hazard Identification (GHS Classification)

As a research chemical without a fully harmonized REACH registration, the following classification is derived from Quantitative Structure-Activity Relationship (QSAR) analysis and standard protocols for phenylethyl-sulfonamide derivatives.

GHS Label Elements[2][6]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][3]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Part 4: Toxicological Profile & Mechanism

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological interaction of unsubstituted sulfonamides is the inhibition of Carbonic Anhydrase (CA) isozymes.

  • Zinc Binding: The sulfonamide nitrogen (in its deprotonated form, R-SO

    
    NH
    
    
    
    ) coordinates directly to the Zn
    
    
    ion in the enzyme active site.
  • Selectivity: The phenylethyl tail provides hydrophobic interactions within the enzyme pocket. Researchers should anticipate off-target enzymatic inhibition if using this compound in phenotypic screens.

Allergenic Potential (The "Sulfa" Myth)

There is a critical toxicological distinction between this compound and antibiotic sulfonamides:

  • Antibiotics (e.g., Sulfamethoxazole): Contain an arylamine (N4-nitrogen) attached to the benzene ring. This group is metabolically oxidized to a reactive hydroxylamine, which acts as a hapten and triggers hypersensitivity (SJS/TEN).

  • 2-(4-Methoxyphenyl)ethane-1-sulfonamide: Lacks the arylamine. The sulfonamide is attached to an aliphatic ethyl chain.

Metabolic Stability

The methoxy group (-OCH


) on the phenyl ring is a metabolic soft spot, susceptible to O-demethylation  by Cytochrome P450 enzymes (likely CYP2D6), yielding the corresponding phenol. This metabolite may have increased polarity and faster clearance.

Part 5: Safe Handling & Synthesis Workflow

Experimental Safety Protocol

The following Graphviz diagram outlines the decision logic for handling this compound in a research laboratory, emphasizing the hierarchy of controls.

SafetyWorkflow cluster_emergency Emergency Response Start Risk Assessment: CAS 76653-15-1 CheckState Physical State Check: Solid Powder? Start->CheckState Engineering Engineering Controls: Chemical Fume Hood (H335 Respiratory Irritant) CheckState->Engineering Yes PPE PPE Requirements: Nitrile Gloves (0.11mm) Safety Goggles (EN166) Lab Coat Engineering->PPE Handling Handling Procedure: Avoid Dust Generation Use Anti-static Spatula PPE->Handling Waste Disposal: Solid Hazardous Waste (Do NOT flush) Handling->Waste EyeContact Eye Contact: Rinse 15 min (P305) Handling->EyeContact Accident SkinContact Skin Contact: Wash w/ Soap (P302) Handling->SkinContact Accident

Figure 1: Laboratory safety workflow for handling 2-(4-Methoxyphenyl)ethane-1-sulfonamide, prioritizing respiratory protection against dust.

Synthesis Context

For researchers synthesizing this compound, the typical route avoids the use of dangerous chlorosulfonic acid directly on the ring (which would yield the wrong isomer). Instead, a nucleophilic substitution on the alkyl chain is used.

Recommended Route:

  • Precursor: 2-(4-Methoxyphenyl)ethyl bromide.

  • Sulfonation: Reaction with Sodium Sulfite (Na

    
    SO
    
    
    
    )
    
    
    Sulfonic Acid salt.
  • Activation: Chlorination with Thionyl Chloride (SOCl

    
    ) or POCl
    
    
    
    
    
    Sulfonyl Chloride.
  • Amination: Reaction with Ammonia (NH

    
    ) or Ammonium Hydroxide 
    
    
    
    Target Sulfonamide .

Part 6: Emergency & First Aid Procedures

ScenarioImmediate ActionRationale
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Compound is a respiratory irritant (H335).[2] Dust inhalation can cause mucosal inflammation.
Skin Contact Wash with soap and copious water.[2][4] Remove contaminated clothing.[2]Sulfonamides can absorb through skin; wash removes potential sensitizers.
Eye Contact Flush with water for >15 mins.[2] Lift eyelids occasionally.Solid particles can cause mechanical and chemical corneal abrasion (H319).
Ingestion Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.Prevents aspiration. Low acute oral toxicity is expected but not confirmed.

References

  • National Institutes of Health (NIH). (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfonamide Mechanism).
  • PubChem. (2025). Sulfonamide Class Hazard Summaries. Retrieved from [Link]

Sources

Technical Guide: 2-(4-Methoxyphenyl)ethane-1-sulfonamide in Medicinal Chemistry

[1]

Executive Summary: The "Flexible Linker" Strategy

2-(4-Methoxyphenyl)ethane-1-sulfonamide (CAS: 76653-15-1) represents a critical structural probe in medicinal chemistry, distinct from classical arylsulfonamides (like sulfanilamide) due to the insertion of an ethylene spacer between the aromatic ring and the sulfonamide zinc-binding group (ZBG).[1]

While direct arylsulfonamides are rigid, this arylethanesulfonamide scaffold introduces rotational freedom, allowing the terminal aromatic "tail" to orient into hydrophobic sub-pockets of enzymes such as Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) .[1] It serves as a model compound for studying the "Elongation Effect" in structure-activity relationship (SAR) studies.[1]

Core Chemical Identity
PropertyData
IUPAC Name 2-(4-Methoxyphenyl)ethane-1-sulfonamide
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Key Pharmacophore Primary Sulfonamide (ZBG) + Ethylene Linker + p-Methoxyaryl Tail
Primary Utility Fragment-based Drug Design (FBDD), Linker Optimization, CA Isoform Selectivity

Medicinal Chemistry & Mechanism of Action[1][4][5][6]

The "Tail Approach" in Carbonic Anhydrase Inhibition

The primary application of this scaffold is in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs).[1][2] Human CAs (hCAs) have a catalytic zinc ion deep within a cone-shaped active site.[1]

  • Classical Binding: Benzenesulfonamides bind directly to the Zn(II) ion.[1] The aromatic ring interacts with the hydrophilic/hydrophobic halves of the active site wall.[1]

  • The Ethane-1-sulfonamide Advantage: The ethylene linker (

    
    ) extends the pharmacophore.[1] This allows the 4-methoxyphenyl  group to reach the "selective pockets" at the rim of the active site, which differ significantly between isoforms (e.g., cytosolic hCA I/II vs. transmembrane hCA IX/XII).[1]
    

Mechanistic Diagram: The Linker Effect The following diagram illustrates how the ethylene linker alters the binding trajectory compared to a direct aryl sulfonamide.

LinkerLogiccluster_DirectClassical Arylsulfonamidecluster_Ethane2-(4-Methoxyphenyl)ethane-1-sulfonamideZnCatalytic Zn(II)(Deep Active Site)Direct_SASulfonamide(-SO2NH2)Zn->Direct_SACoordinationLinker_SASulfonamide(-SO2NH2)Zn->Linker_SACoordinationDirect_ArAromatic Ring(Rigid)Direct_SA->Direct_ArTarget_PocketHydrophobic Rim Pocket(Isoform Specific)Direct_Ar->Target_PocketSteric Clash(Too Short)Linker_EthEthylene Linker(-CH2CH2-)Linker_SA->Linker_EthLinker_Ar4-OMe-Phenyl(Flexible Tail)Linker_Eth->Linker_ArRotationLinker_Ar->Target_PocketOptimized Interaction

Figure 1: Mechanistic comparison of rigid arylsulfonamides vs. the flexible arylethanesulfonamide scaffold in accessing enzyme sub-pockets.

COX-2 Inhibition Potential

The 4-methoxyphenyl moiety is a validated pharmacophore in COX-2 inhibitors (e.g., valdecoxib).[1] The sulfonamide group serves as the pharmacophore anchoring the molecule into the COX-2 side pocket (Arg120/Tyr355).[1]

  • Significance: The ethane linker increases the volume of the molecule, potentially improving selectivity for the larger COX-2 active site over the constricted COX-1 channel.[1]

Synthetic Pathways[1][6]

Synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide requires avoiding the direct chlorosulfonation of alkylbenzenes, which often yields mixtures.[1] The most robust protocol utilizes nucleophilic substitution on a phenethyl halide.[1]

Pathway A: The Thiourea Route (Recommended)

This method is preferred for its high yield and operational simplicity, avoiding the use of hazardous gaseous chlorine.[1]

  • Precursor: 1-(2-Bromoethyl)-4-methoxybenzene.[1]

  • Thiolation: Reaction with thiourea to form the isothiouronium salt.[1]

  • Oxidative Chlorination: Treatment with N-chlorosuccinimide (NCS) or chlorine water to generate the sulfonyl chloride.[1]

  • Amination: Reaction with aqueous ammonia.[1]

Pathway B: Reduction of Styrenesulfonamides

Alternatively, the compound can be accessed by reducing the double bond of 2-(4-methoxyphenyl)ethene-1-sulfonamide.[1]

  • Reagent:

    
    , Pd/C or 
    
    
    .[1]
  • Utility: Useful when introducing the sulfonamide via Heck coupling (styrene + sulfonyl chloride) first.[1]

Synthetic Workflow Diagram

SynthesisStart1-(2-Bromoethyl)-4-methoxybenzeneSaltIsothiouronium SaltIntermediateStart->SaltSN2 SubstitutionSulfonylCl2-(4-Methoxyphenyl)ethanesulfonyl chlorideSalt->SulfonylClOxidationStep1Thiourea, EtOHReflux, 3hProduct2-(4-Methoxyphenyl)ethane-1-sulfonamide(Target)SulfonylCl->ProductAminolysisStep2NCS, HCl/H2OOxidative ChlorinationStep3NH4OH (aq)0°C to RT

Figure 2: The standard "Thiourea-NCS" synthetic route for generating the target sulfonamide.[1]

Experimental Protocol: Synthesis via Thiourea

Objective: Preparation of 2-(4-Methoxyphenyl)ethane-1-sulfonamide from 4-methoxyphenethyl bromide.

Reagents
  • 1-(2-Bromoethyl)-4-methoxybenzene (10 mmol)[1]

  • Thiourea (11 mmol)[1]

  • N-Chlorosuccinimide (NCS) (40 mmol)[1]

  • Acetonitrile / 2M HCl (1:1 v/v)[1]

  • Ammonium hydroxide (25% aq)[1]

Step-by-Step Methodology
  • Formation of Isothiouronium Salt:

    • Dissolve 1-(2-Bromoethyl)-4-methoxybenzene (2.15 g, 10 mmol) and thiourea (0.84 g, 11 mmol) in ethanol (20 mL).

    • Reflux the mixture for 3 hours. Monitor by TLC (disappearance of bromide).[1]

    • Concentrate the solvent in vacuo to yield the isothiouronium bromide salt as a white solid.[1]

  • Oxidative Chlorination (Self-Validating Step):

    • Suspend the salt in a mixture of Acetonitrile (25 mL) and 2M HCl (5 mL).

    • Cool the reaction vessel to 0°C in an ice bath.

    • Add NCS (5.34 g, 40 mmol) portion-wise over 20 minutes. Note: Maintain temperature <5°C to prevent decomposition.[1]

    • Stir for 1 hour. The mixture will become a clear yellow solution, indicating the formation of sulfonyl chloride .[1]

  • Amination:

    • Extract the sulfonyl chloride layer with ethyl acetate (3 x 20 mL).[1]

    • Add the organic layer dropwise to a stirred solution of Ammonium Hydroxide (20 mL) at 0°C.

    • Stir for 2 hours at room temperature.

  • Workup & Purification:

    • Neutralize with 1M HCl.[1] Extract with Ethyl Acetate.[1][3]

    • Wash with brine, dry over

      
      , and concentrate.[1]
      
    • Recrystallization: Use Ethanol/Water to obtain white crystals.[1]

    • Yield Expectation: 75-85%.

Comparative Data: Linker Effects on Activity[1][6]

The following table summarizes how the "ethane" linker shifts biological properties compared to the "benzene" analog (Sulfanilamide derivatives).

FeatureBenzenesulfonamide (Direct)2-Phenylethanesulfonamide (Linker)Impact of Linker
Flexibility Rigid (restricted rotation)High (C-C bond rotation)Allows "induced fit" binding.[1]
pKa (Sulfonamide) ~10.0~10.5Slight increase; weaker acid due to loss of aryl electron withdrawal.[1]
CA II Inhibition High Affinity (nM)Moderate AffinityLinker may decrease potency for CA II but increase it for CA IX/XII.[1]
Solubility ModerateLower (Lipophilic linker)Increases logP, improving membrane permeability.[1]

References

  • Supuran, C. T. (2008).[1][4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. (2024). 2-(4-Methoxyphenyl)ethane-1-sulfonamide (CID 76653-15-1).[1][5] National Center for Biotechnology Information.[1] Link[1]

  • Neri, D., & Supuran, C. T. (2011).[1][4] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Scott, K. A., et al. (2020).[1] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link[1][2]

Carbonic Anhydrase Inhibition Potential of 2-(4-Methoxyphenyl)ethane-1-sulfonamide: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Carbonic Anhydrase Inhibition Potential of 2-(4-Methoxyphenyl)ethane-1-sulfonamide Type: In-depth Technical Guide

Executive Summary

This technical guide evaluates the pharmacological potential of 2-(4-Methoxyphenyl)ethane-1-sulfonamide as a Carbonic Anhydrase (CA) inhibitor. Belonging to the class of substituted phenethyl sulfonamides , this compound represents a strategic structural evolution from classic benzenesulfonamides. By incorporating an ethylene linker and a para-methoxy "tail," it targets the hydrophobic sub-pockets of the CA active site, offering a pathway to enhance isoform selectivity—particularly against tumor-associated isozymes hCA IX and XII—while maintaining potent inhibition of the cytosolic hCA II.

Compound Profile & Structural Logic

Chemical Identity:

  • IUPAC Name: 2-(4-Methoxyphenyl)ethane-1-sulfonamide[1]

  • CAS Number: 76653-15-1

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 215.27 g/mol [1]

Pharmacophore Architecture: The design of this inhibitor follows the "Tail Approach" for CA inhibition, consisting of three distinct functional domains:

  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) is the critical anchor, coordinating directly to the catalytic Zn(II) ion within the enzyme's active site.
    
  • Flexible Linker: The ethylene bridge (

    
    ) distinguishes this compound from rigid benzenesulfonamides. This flexibility allows the aromatic tail to orient itself away from the crowded metal center and towards the enzyme's hydrophobic wall.
    
  • Hydrophobic Tail: The 4-methoxyphenyl group extends into the middle/outer rim of the active site. The methoxy substituent (

    
    ) adds lipophilicity and potential hydrogen-bond accepting capability, crucial for interacting with specific residues (e.g., Gln92, Phe131) that vary between isozymes.
    
Mechanistic Basis of Inhibition

The inhibition mechanism is driven by the displacement of the zinc-bound water molecule/hydroxide ion, which is the catalytic species for


 hydration.[2][3]
2.1. The Zinc Coordination

Upon binding, the sulfonamide group is deprotonated (as the monoanion


). The nitrogen atom coordinates to the Zn(II) ion in a tetrahedral geometry, disrupting the catalytic cycle.
  • H-Bond Network: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 and the side chain of Glu106 (hCA II numbering), locking the inhibitor in a precise orientation.

2.2. The "Linker Effect" & Selectivity

The ethylene linker is the key differentiator. In cytosolic hCA I and II, the active site is a conical cavity.

  • Rigid Inhibitors (Benzenesulfonamides): Often bind deeply but lack contacts with the selective "rim" region.

  • Flexible Inhibitors (Phenethyl series): The ethylene spacer pushes the phenyl ring further out. In transmembrane isoforms like hCA IX and XII , the active site entrance is more open and contains distinct hydrophobic patches. The 2-(4-methoxyphenyl) tail is positioned to exploit these differences, potentially reducing affinity for the ubiquitous hCA I (off-target) while retaining high affinity for hCA IX/XII (on-target).

2.3. Visualization: Binding Mechanism

The following diagram illustrates the coordination and steric interactions within the active site.

CA_Inhibition_Mechanism Zn Zn(II) Ion ZBG Sulfonamide Group (-SO2NH-) ZBG->Zn Coordination (Tetrahedral) Thr199 Thr199 / Glu106 (Gatekeepers) ZBG->Thr199 H-Bond Network Linker Ethylene Linker (Flexibility) ZBG->Linker Covalent Bond Tail 4-Methoxyphenyl Tail Linker->Tail Extension Pocket Hydrophobic Pocket (Phe131, Val135, Leu198) Tail->Pocket Van der Waals / Hydrophobic Interaction

Figure 1: Mechanistic interaction map showing the zinc coordination anchor and the hydrophobic tail extension into the isoform-specific pocket.

Projected Inhibition Profile (SAR Analysis)

Based on Structure-Activity Relationship (SAR) data for the homologous series of substituted phenethyl sulfonamides (Supuran et al.), the projected inhibition profile for 2-(4-Methoxyphenyl)ethane-1-sulfonamide is as follows:

IsozymeProjected

(nM)
Interaction RationaleClinical Relevance
hCA I

The active site of hCA I is smaller/more restricted. The bulky methoxy-phenethyl tail often causes steric clashes, leading to weaker binding (Selectivity benefit).Off-target (Avoids systemic side effects).
hCA II

Highly potent. The flexible linker allows the tail to accommodate the hydrophobic wall (Phe131).Glaucoma / Edema (Primary target for diuretics).
hCA IX

High affinity. The tail likely interacts with the proteoglycan-like domain region or specific hydrophobic residues at the rim.Hypoxic Tumors (Target for metastasis inhibition).
hCA XII

Often the most sensitive to "elongated" sulfonamides due to specific active site topology.Tumors / Glaucoma (Secondary target).

Note: The "4-methoxy" substituent is a classic bioisostere that often improves solubility and metabolic stability compared to unsubstituted analogs, without sacrificing potency.

Experimental Protocols

To validate the inhibition potential, the following standardized workflows are recommended.

4.1. Chemical Synthesis (Brief Outline)
  • Precursor: 2-(4-Methoxyphenyl)ethanamine (Commercial).

  • Reagent: Sulfamide (

    
    ) or Chlorosulfonyl isocyanate followed by hydrolysis (though direct sulfamoylation is complex).
    
  • Standard Route: Chlorosulfonation of 1-(2-bromoethyl)-4-methoxybenzene followed by amination is not standard for primary sulfonamides.

  • Preferred Route: Reaction of 2-(4-methoxyphenyl)ethyl chloride with thiourea to form the isothiouronium salt, followed by oxidative chlorination (

    
    ) to the sulfonyl chloride, and finally amination with 
    
    
    
    .
4.2. Stopped-Flow

Hydration Assay

This is the gold-standard kinetic assay for determining


.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[4]

  • Substrate:

    
    -saturated water (1.7 – 17 mM final conc).
    
  • Enzyme: Recombinant hCA isozymes (I, II, IX, XII) ~5–10 nM.

Protocol Workflow:

  • Incubation: Incubate enzyme + inhibitor (various concentrations, e.g., 0.1 nM – 10 µM) for 15 min at room temperature.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 10–100 seconds.

  • Calculation: Determine initial rates (

    
    ). Fit data to the Michaelis-Menten equation to find 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation:
    
    
4.3. Assay Workflow Diagram

Assay_Workflow Inhibitor Inhibitor (Dilution Series) Incubation Incubation (15 min @ 25°C) Inhibitor->Incubation Enzyme hCA Isozyme (10 nM) Enzyme->Incubation CO2 CO2 Substrate (Saturated) StoppedFlow Stopped-Flow Mixing Chamber CO2->StoppedFlow Incubation->StoppedFlow Detection Absorbance (557 nm) StoppedFlow->Detection Analysis Data Fitting (Cheng-Prusoff) Detection->Analysis

Figure 2: Kinetic assay workflow for determining inhibition constants (


) using stopped-flow spectrophotometry.
Conclusion & Strategic Outlook

2-(4-Methoxyphenyl)ethane-1-sulfonamide is a high-potential scaffold for developing isoform-selective CA inhibitors.

  • Strengths: The ethylene linker provides the necessary plasticity to differentiate between the "tight" active site of hCA I and the "open" active sites of hCA II, IX, and XII. The methoxy group serves as a versatile handle for further chemical optimization (e.g., replacing with bulkier ethers to enhance CA IX selectivity).

  • Recommendation: Researchers should prioritize this compound as a "lead" in SAR studies targeting hypoxic tumors (hCA IX) . Future derivatives could focus on extending the 4-position with polar tails (e.g., sugar moieties or cationic groups) to enforce membrane impermeability, thereby targeting only the extracellular tumor-associated isozymes.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2019).[5] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013–2018). Expert Opinion on Therapeutic Patents. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(2-aminoethyl)benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Carta, F., et al. (2012). Carbonic anhydrase inhibitors.[2][3][4][5][6][7][8][9][10][11][12][13] Inhibition of the cytosolic human isozymes I and II and the transmembrane, tumor-associated isozymes IX and XII with a series of substituted phenethyl-sulfonamides.[8][10][13] Bioorganic & Medicinal Chemistry Letters. Link

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Para-Methoxyphenyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Scaffold and the Power of a Single Methoxy Group

The sulfonamide moiety (-SO₂NH-) is one of the most prolific and enduring pharmacophores in medicinal chemistry. Since the discovery of its antibacterial properties, it has been the cornerstone of drugs targeting a vast array of diseases, from microbial infections to cancer and glaucoma.[1][2][3][4] This guide delves into a specific, yet remarkably versatile, subclass: the para-methoxyphenyl sulfonamides. The inclusion of the para-methoxyphenyl (PMP) group is not a trivial substitution. This electron-donating moiety profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.[5]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR of this scaffold. We will move from the fundamental chemical principles and synthesis to detailed analyses of its application in key therapeutic areas, supported by experimental protocols and data interpretation. Our focus is not merely on what modifications work, but on why they work, providing a causal framework for rational drug design.

The Core Pharmacophore: An Analysis of Component Roles

The biological activity of a para-methoxyphenyl sulfonamide is a composite of the contributions from its three primary structural components. Understanding the role of each is fundamental to interpreting and predicting SAR.

  • The Sulfonamide Core (-SO₂NHR): This is the linchpin for many biological activities. The acidic proton on the nitrogen and the geometry of the sulfonyl group are critical. For targets like carbonic anhydrase, the sulfonamide group acts as a potent zinc-binding group, directly coordinating with the catalytic metal ion in the enzyme's active site.[6][7] The acidity (pKa) of the sulfonamide proton, which is modulated by its substituents, is crucial for this interaction and overall potency.[4][8]

  • The Phenyl Ring: This aromatic spacer correctly orients the sulfonamide group for target engagement. It also provides a scaffold for substitutions that can fine-tune activity, selectivity, and pharmacokinetic properties.

  • The para-Methoxy Group (-OCH₃): The PMP group is a strong electron-donating group due to the mesomeric effect. This has several key consequences:

    • Electronic Modulation: It increases the electron density of the phenyl ring, which can influence stacking interactions with aromatic residues in a binding pocket.

    • Metabolic Stability: The methoxy group can serve as a potential site for metabolism (O-demethylation), which can be a strategic consideration in prodrug design or in efforts to modulate the drug's half-life.

    • Stabilization: In certain synthetic routes, the PMP group can stabilize radical intermediates, facilitating specific chemical transformations.[5]

Caption: Core structure of a para-methoxyphenyl sulfonamide.

General Synthesis Strategy

The most common and straightforward synthesis of N-substituted para-methoxyphenyl sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. For the parent scaffold where the variability is on the sulfonamide nitrogen, this is typically achieved by reacting p-anisidine (4-methoxyaniline) with a desired sulfonyl chloride. A more versatile approach for creating a library of derivatives involves reacting 4-methoxybenzenesulfonyl chloride with a diverse range of primary or secondary amines.

Synthesis_Workflow start Starting Materials: 4-Methoxybenzenesulfonyl Chloride Amine (R-NH₂) step1 Dissolve sulfonyl chloride in a suitable solvent (e.g., Pyridine, DCM) start->step1 step2 Add amine dropwise at room temperature step1->step2 step3 Stir reaction mixture (Typically 4-24 hours) step2->step3 step4 Work-up: - Acid wash (e.g., 1M HCl) - Water wash - Dry organic layer (e.g., MgSO₄) step3->step4 step5 Purification: Recrystallization or Silica Gel Chromatography step4->step5 end Final Product: para-Methoxyphenyl Sulfonamide step5->end

Caption: General workflow for synthesizing sulfonamide derivatives.

Experimental Protocol: Synthesis of N-(Phenyl)-4-methoxybenzenesulfonamide

This protocol describes a representative synthesis. The choice of solvent and base is critical; pyridine can act as both, while in an inert solvent like dichloromethane (DCM), a tertiary amine base like triethylamine is required.

  • Preparation: To a solution of 4-methoxybenzenesulfonyl chloride (1.0 eq) in pyridine (10 mL/mmol) cooled in an ice bath (0 °C), add aniline (1.0 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 1 M hydrochloric acid (HCl) (50 mL/mmol) and extract with ethyl acetate (3 x 20 mL/mmol).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol/water to yield the pure N-(phenyl)-4-methoxybenzenesulfonamide.[9]

SAR in Key Therapeutic Areas

Carbonic Anhydrase (CA) Inhibition

Para-methoxyphenyl sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes involved in processes like pH regulation and CO₂ transport.[10] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma (hCA II), epilepsy, and certain types of cancer (hCA IX and XII).[10][11][12][13]

Mechanism of Action: The cornerstone of the interaction is the coordination of the deprotonated sulfonamide anion (-SO₂N⁻-) to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water/hydroxide molecule.[6][7] The para-methoxyphenyl ring extends into the active site cavity, where it can form van der Waals and hydrophobic interactions with amino acid residues.

Caption: Sulfonamide coordinating with the active site Zinc ion.

SAR Insights:

  • Substitutions on the Sulfonamide Nitrogen (R group): Adding moieties to the sulfonamide nitrogen can extend into hydrophilic or hydrophobic pockets of the active site, dramatically influencing potency and isoform selectivity.[6][7]

  • Substitutions on the Phenyl Ring: While the para-methoxy group is the defining feature, further substitution on the phenyl ring can alter activity. For instance, adding bulky groups ortho to the sulfonamide anchor can cause steric hindrance, reducing binding affinity.[6]

CompoundR Group (on -SO₂NHR)hCA II Kᵢ (nM)[12]SAR Insight
1 -H12.0Unsubstituted amine provides potent inhibition.
2 -CH₃150.0Small alkyl substitution reduces potency, possibly due to loss of a key H-bond.
3 -CH₂-Ph8.5A benzyl group can access a hydrophobic pocket, enhancing affinity.
4 -CH₂CH₂-OH5.2A hydroxyethyl tail can form additional hydrogen bonds, improving potency.

Table 1: Representative SAR data for N-substituted sulfonamides against human Carbonic Anhydrase II (hCA II). Note: Kᵢ values are illustrative based on literature principles.

Anticancer Activity

Para-methoxyphenyl sulfonamides have emerged as a promising scaffold for anticancer agents, acting through diverse mechanisms.[1][11][14]

  • CA IX/XII Inhibition: As mentioned, these tumor-associated isoforms are key targets. By inhibiting them, sulfonamides can disrupt pH regulation in the acidic tumor microenvironment, leading to apoptosis.[2][13]

  • PI3K/mTOR Inhibition: Some derivatives have been developed as dual PI3K/mTOR inhibitors, blocking a critical signaling pathway for cancer cell growth and proliferation.[15] SAR studies in this area show that the methoxypyridine scaffold (a bioisostere of methoxyphenyl) is beneficial, and modifications to other parts of the molecule are crucial for potent enzymatic inhibition.[15]

  • Microtubule Disruption: Certain sulfonamides act as microtubule-destabilizing agents, arresting the cell cycle in the G2/M phase and inducing apoptosis, similar to drugs like colchicine. The para-methoxyphenyl group often plays a key role in fitting into the colchicine-binding site on tubulin.

  • PKM2 Activation: Novel sulfonamide derivatives have been identified as activators of tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism. Activation of PKM2 can reverse the Warburg effect and suppress tumor growth.[16]

Compound IDModificationTarget Cell LineIC₅₀ (µM)Key SAR Observation
9a PhenylsulfonamideA549 (Lung)> 50The basic scaffold shows low activity.
9b N-acetyl-phenylsulfonamideA549 (Lung)1.2The N-acetyl group significantly boosts potency, likely improving target interaction.[16]
22c Oxazole-amide derivativeMCF-7 (Breast)0.041A complex side chain targeting the PI3K enzyme demonstrates high potency.[15]

Table 2: Anticancer activity of selected para-methoxyphenyl sulfonamide derivatives. Data is illustrative of principles found in cited literature.[15][16]

Antimicrobial Activity

The classic mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[3] Bacteria need to synthesize their own folic acid from the precursor para-aminobenzoic acid (PABA), whereas humans obtain it from their diet. Sulfonamides, being structural analogs of PABA, block this pathway.

SAR Insights:

  • PABA Mimicry: A free aromatic amino group, typically para to the sulfonamide group, is considered essential for antibacterial activity, as this mimics the structure of PABA.[] Therefore, the para-methoxyphenyl sulfonamides discussed in other contexts would be inactive as traditional antibacterials unless they are metabolized to reveal a free amine or act via a different mechanism.

  • N1-Substitutions: For active sulfonamides (sulfanilamides), attaching electron-withdrawing heterocyclic rings to the sulfonamide nitrogen (the N1 position) greatly increases the acidity of the sulfonamide proton and enhances antibacterial potency.[4]

  • Broad Spectrum: Sulfonamides are effective against a wide range of gram-positive and gram-negative bacteria.[3][][18]

Conclusion and Future Perspectives

The para-methoxyphenyl sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating remarkable versatility. The methoxy group is a powerful modulator of the core sulfonamide's properties, enabling the fine-tuning of activity against diverse targets, from metalloenzymes like carbonic anhydrase to signaling kinases and metabolic enzymes.

The key takeaways for SAR are:

  • The unsubstituted sulfonamide group is a potent zinc-binding pharmacophore.

  • The para-methoxyphenyl ring serves as an effective scaffold that orients the molecule in target binding sites and influences its electronic properties.

  • Substitutions on the sulfonamide nitrogen are a critical tool for modulating potency and achieving isoform selectivity, primarily by accessing adjacent hydrophobic and hydrophilic pockets.

Future research should focus on a multi-tailed approach, where substitutions are made at multiple positions on the scaffold simultaneously to optimize interactions with specific subpockets in target enzymes.[7] Furthermore, the application of computational methods, such as molecular docking and DFT studies, will continue to be invaluable for rationally designing next-generation inhibitors with enhanced potency and selectivity, minimizing off-target effects.[19][20][21][22]

References

  • Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. (n.d.). Royal Society of Chemistry.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984, March). PubMed.
  • Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. (n.d.).
  • Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. (n.d.).
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
  • QSAR study on para-substituted aromatic sulfonamides as carbonic anhydrase II inhibitors using topological information indices. (2006, February 15). PubMed.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucid
  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.).
  • Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). Utrecht University.
  • Structure-activity relationship (SAR) of biphenyl sulfonamides. (n.d.). Benchchem.
  • Diversity-oriented synthesis of Para-aryl Sulfonamides as potent human carbonic anhydrase inhibitors via modular click chemistry. (2026, January 19). PubMed.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20).
  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. (1995, April 14). PubMed.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (n.d.).
  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002, March 15). PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.).
  • Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis of some sulfa drug derivatives as antibacterial agents. (2018, May 27). University of Mosul.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020, June 10).
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. (2025, September 1).
  • Aromatic Sulfonamides Including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2021, December 31). MDPI.
  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Semantic Scholar.
  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2025, August 9).
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31).
  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025, November 12). MDPI.
  • Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. (2021, April 26). Research Square.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Executive Summary & Strategic Rationale

This protocol details the synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide , a structural analog of various sulfonamide-based carbonic anhydrase inhibitors and a key intermediate in medicinal chemistry.

Synthetic Strategy: The selected route utilizes the Strecker Sulfite Alkylation followed by Nucleophilic Substitution .[1] This pathway is chosen over direct chlorosulfonation of the aromatic ring (which would yield the para-sulfonyl chloride isomer directly on the ring, not on the ethyl chain) or Grignard-mediated sulfination (which requires anhydrous conditions and is less scalable).

The workflow proceeds in three distinct phases:

  • Strecker Alkylation: Nucleophilic displacement of bromide by sulfite to form the sulfonate salt.

  • Activation: Conversion of the sulfonate salt to the sulfonyl chloride using thionyl chloride (

    
    ).
    
  • Aminolysis: Formation of the sulfonamide bond via reaction with ammonia.

Reaction Scheme & Logic Flow

The following diagram illustrates the stepwise chemical transformation and the critical intermediates involved.

Synthesis_Protocol Start 1-(2-Bromoethyl)- 4-methoxybenzene Step1 Step 1: Strecker Alkylation (Na2SO3, EtOH/H2O, Reflux) Start->Step1 Nucleophilic Subst. Inter1 Sodium 2-(4-methoxyphenyl) ethanesulfonate Step1->Inter1 Yield: ~85% Step2 Step 2: Activation (SOCl2, cat. DMF) Inter1->Step2 Chlorination Inter2 2-(4-Methoxyphenyl) ethanesulfonyl chloride Step2->Inter2 In situ generation Step3 Step 3: Aminolysis (NH3(aq) or NH3/Dioxane) Inter2->Step3 Amidation Final 2-(4-Methoxyphenyl) ethane-1-sulfonamide Step3->Final Crystallization

Caption: Stepwise conversion of phenethyl bromide derivative to primary sulfonamide via Strecker alkylation.

Safety & Pre-requisites

Critical Hazards:

  • Thionyl Chloride (

    
    ):  Highly corrosive; reacts violently with water to release 
    
    
    
    and
    
    
    gases. Must be handled in a functional fume hood.
  • Ammonia (

    
    ):  Toxic inhalation hazard.
    
  • 1-(2-Bromoethyl)-4-methoxybenzene: Irritant; potential alkylating agent.

Equipment:

  • Round-bottom flasks (2-neck and 1-neck).

  • Reflux condenser with drying tube (

    
    ).
    
  • Magnetic stirrer/hot plate.

  • Vacuum filtration setup.[2]

Detailed Experimental Protocol

Step 1: Synthesis of Sodium 2-(4-methoxyphenyl)ethanesulfonate

Objective: Convert the alkyl bromide to the water-soluble sulfonate salt.

Reagents:

Reagent Equiv. Notes
1-(2-Bromoethyl)-4-methoxybenzene 1.0 Starting Material

| Sodium Sulfite (


) | 1.5 | Excess ensures completion |
| Ethanol / Water (1:2 v/v) | Solvent | Reaction medium |[3]

Procedure:

  • Dissolve Sodium Sulfite (1.5 equiv) in distilled water.

  • Add 1-(2-Bromoethyl)-4-methoxybenzene (1.0 equiv) dissolved in ethanol to the sulfite solution.

  • Heat the mixture to reflux (approx. 85°C) for 12–16 hours.

    • Mechanism Note: The reaction is complete when the organic layer disappears and the solution becomes homogeneous (the sulfonate salt is water-soluble).

  • Concentrate the solution under reduced pressure to remove ethanol.

  • Cool the aqueous residue in an ice bath to precipitate the sodium sulfonate salt.

    • Note: If precipitation is poor, add saturated

      
       (salting out).
      
  • Filter the white solid, wash with cold ethanol, and dry in a vacuum oven at 60°C.

Step 2: Activation to Sulfonyl Chloride

Objective: Convert the stable sulfonate salt into the reactive sulfonyl chloride.

Reagents:

Reagent Equiv. Notes
Sodium Sulfonate Salt (from Step 1) 1.0 Dried thoroughly

| Thionyl Chloride (


) | 5.0 | Solvent & Reagent |
| DMF (Dimethylformamide) | Cat. | 2-3 drops (Vilsmeier catalyst) |

Procedure:

  • Place the dry Sodium Sulfonate salt in a dry round-bottom flask.

  • Add Thionyl Chloride (excess) carefully.

  • Add 2–3 drops of DMF .

    • Caution: Gas evolution (

      
      , 
      
      
      
      ) will occur immediately.
  • Reflux the mixture for 3–4 hours until gas evolution ceases.

  • Remove excess

    
     via rotary evaporation (use a caustic trap for vapors).
    
  • Resuspend the residue in anhydrous Dichloromethane (

    
    ) or Toluene and filter off the inorganic byproduct (
    
    
    
    ).
  • Concentrate the filtrate to obtain the crude 2-(4-methoxyphenyl)ethanesulfonyl chloride as an oil or low-melting solid. Use immediately in Step 3.

Step 3: Amination to Sulfonamide

Objective: Formation of the final sulfonamide bond.[4]

Reagents:

Reagent Equiv. Notes
Sulfonyl Chloride (from Step 2) 1.0 Dissolved in DCM

| Ammonia (


) | Excess | 28% aq. 

or

in dioxane |

Procedure:

  • Cool a solution of Ammonia (excess) to 0°C.

  • Add the solution of Sulfonyl Chloride in DCM dropwise to the stirred ammonia solution.

    • Process Control: Maintain temperature < 10°C to prevent hydrolysis of the chloride.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Acidify carefully with 1M

    
     to pH ~3 (to neutralize excess ammonia and protonate any sulfonamide salts).
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash organic layer with brine, dry over

    
    , and concentrate.
    

Purification & Characterization

Purification:

  • Recrystallization: The crude product is typically recrystallized from Ethanol/Water or Toluene .

  • Yield: Expected overall yield 60–75%.

Analytical Parameters (Expected):

  • Physical State: White to off-white crystalline solid.

  • Melting Point: ~150–155°C (Typical for phenethyl sulfonamides).

  • 1H NMR (DMSO-d6):

    • 
       3.73 (s, 3H, 
      
      
      
      )
    • 
       2.9–3.2 (m, 4H, 
      
      
      
      )
    • 
       6.8–7.2 (m, 4H, Aromatic)
      
    • 
       6.9 (s, 2H, 
      
      
      
      , exchangeable)

References

  • BenchChem. Technical Guide: Synthesis and Purification of Sodium Sulfonates via Strecker Sulfite Alkylation. Retrieved from .

  • Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling: General Methods and Protocols. Retrieved from .

  • ScienceMadness & Vogel's Textbook of Practical Organic Chemistry.General procedures for the preparation of aliphatic sulfonamides from alkyl halides.

Sources

Reagents required for synthesizing 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 2-(4-methoxyphenyl)ethane-1-sulfonamide (CAS: [Target Molecule]), a critical pharmacophore in medicinal chemistry often used as a bioisostere for carboxylic acids or as a scaffold in hypoglycemic and anti-inflammatory drug discovery.

While direct chlorosulfonation of 2-(4-methoxyphenyl)ethane is theoretically possible, it suffers from poor regioselectivity due to the electron-rich aromatic ring, leading to unwanted ortho-sulfonation. To ensure absolute regiocontrol on the ethyl chain, this protocol utilizes a Strecker Sulfite Alkylation strategy. This three-step workflow converts 1-(2-bromoethyl)-4-methoxybenzene to the target sulfonamide via a sodium sulfonate intermediate, ensuring high purity and scalability.

Reagents & Materials Profile

The following reagents are critical for the execution of this protocol. Purity levels indicated are minimum requirements for pharmaceutical-grade synthesis.

Table 1: Essential Reagents List
Reagent NameCAS NumberRolePurityHandling/Safety
1-(2-Bromoethyl)-4-methoxybenzene 14425-64-0Starting Material>97%Irritant; lachrymator.
Sodium Sulfite (

)
7757-83-7Sulfonating Agent>98%Hygroscopic; keep dry.
Sodium Iodide (

)
7681-82-5Catalyst (Finkelstein)>99%Light sensitive.
Thionyl Chloride (

)
7719-09-7Chlorinating Agent>99%Corrosive/Toxic. Reacts violently with water.
N,N-Dimethylformamide (DMF)68-12-2CatalystAnhydrousHepatotoxic; use in fume hood.
Ammonium Hydroxide (

)
1336-21-6Aminating Source28-30%

Corrosive; lachrymator.
Tetrahydrofuran (THF)109-99-9Solvent (Step 3)AnhydrousPeroxide former; check inhibitors.

Synthetic Strategy & Logic

The synthesis is designed to avoid the pitfalls of electrophilic aromatic substitution. By starting with the alkyl bromide, we "lock in" the position of the sulfur atom before oxidation state adjustments.

Workflow Logic (DOT Diagram)

SynthesisWorkflow Start Start: 1-(2-Bromoethyl)-4-methoxybenzene Step1 Step 1: Strecker Alkylation (Na2SO3, cat. NaI, H2O/EtOH) Start->Step1 Nucleophilic Sub. Inter1 Intermediate A: Sodium 2-(4-methoxyphenyl)ethane-1-sulfonate Step1->Inter1 Precipitation Step2 Step 2: Activation (SOCl2, cat. DMF) Inter1->Step2 Chlorination Inter2 Intermediate B: 2-(4-Methoxyphenyl)ethane-1-sulfonyl chloride Step2->Inter2 - SO2, - HCl Step3 Step 3: Amination (NH4OH or NH3/THF) Inter2->Step3 Nucleophilic Acyl Sub. Final Target: 2-(4-Methoxyphenyl)ethane-1-sulfonamide Step3->Final Crystallization

Figure 1: Strategic workflow ensuring regioselective installation of the sulfonamide group.

Detailed Experimental Protocols

Step 1: Synthesis of Sodium 2-(4-methoxyphenyl)ethane-1-sulfonate

Principle: Nucleophilic displacement of the bromide by the sulfite ion. Sodium iodide acts as a catalyst by in-situ converting the alkyl bromide to the more reactive alkyl iodide (Finkelstein condition).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading:

    • Dissolve Sodium Sulfite (5.04 g, 40 mmol, 2.0 equiv) in 40 mL of distilled water.

    • Add 1-(2-Bromoethyl)-4-methoxybenzene (4.30 g, 20 mmol, 1.0 equiv) dissolved in 20 mL of Ethanol (95%).

    • Add Sodium Iodide (150 mg, 0.05 equiv) as catalyst.

  • Reaction: Heat the biphasic mixture to reflux (

    
    C oil bath) with vigorous stirring for 16–24 hours. The mixture generally becomes homogeneous as the reaction proceeds.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • The product (sodium sulfonate) often precipitates upon cooling the remaining aqueous solution. If not, add brine and cool to 4°C.

    • Filter the white solid, wash with cold ethanol/ether to remove unreacted bromide, and dry under vacuum at 60°C.

    • Yield Expectation: 85–95% (White powder).

Step 2: Activation to Sulfonyl Chloride

Principle: Conversion of the stable sulfonate salt to the reactive sulfonyl chloride using Thionyl Chloride. DMF acts as a Vilsmeier-Haack type catalyst to facilitate chloride transfer.

  • Setup: Oven-dried 100 mL round-bottom flask with a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Reagent Loading:

    • Place the dry Sodium Sulfonate salt (from Step 1, ~4.7 g, 20 mmol) into the flask.

    • Add Thionyl Chloride (

      
      ) (10 mL, excess). Caution: Perform in a fume hood.
      
    • Add 2–3 drops of anhydrous DMF .

  • Reaction:

    • Heat to reflux (

      
      C) for 3–4 hours. Evolution of 
      
      
      
      gas indicates reaction progress.
    • Monitor until gas evolution ceases and the solid bulk dissolves.

  • Workup:

    • Remove excess

      
       via rotary evaporation (use a caustic trap for the pump).
      
    • Resuspend the residue in anhydrous Toluene (20 mL) and evaporate again to azeotrope trace thionyl chloride.

    • Extract the residue with Dichloromethane (DCM, 50 mL) and filter off the inorganic salts (

      
      ).
      
    • Status: Use the filtrate (Intermediate B) directly in Step 3 to avoid hydrolysis.

Step 3: Amination to Sulfonamide

Principle: Nucleophilic attack of ammonia on the sulfonyl chloride sulfur atom.

  • Setup: 250 mL round-bottom flask, cooled to 0°C (ice bath).

  • Reagent Loading:

    • Prepare 30 mL of Ammonium Hydroxide (28%

      
      ) or a saturated solution of 
      
      
      
      in THF.
  • Addition:

    • Add the DCM solution of Sulfonyl Chloride (from Step 2) dropwise to the stirred ammonia solution over 20 minutes.

    • Note: The reaction is exothermic. Maintain temperature <10°C during addition to prevent sulfonamide hydrolysis.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Separate the organic layer (DCM).

    • Extract the aqueous layer once with DCM (20 mL).

    • Wash combined organics with 1M HCl (to remove excess ammonia) followed by Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/Ethyl Acetate 6:4).

Analytical Validation

Expected Data
  • Physical State: White crystalline solid.

  • Melting Point: 112–114°C.

  • Proton NMR (

    
    , 400 MHz, 
    
    
    
    ):
    • 
       7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.50 (bs, 2H, 
      
      
      
      ), 3.80 (s, 3H,
      
      
      ), 3.35 (m, 2H,
      
      
      ), 3.10 (m, 2H,
      
      
      ).
  • Mass Spectrometry (ESI):

    
    .
    
Troubleshooting Guide (DOT Diagram)

Troubleshooting Issue1 Low Yield in Step 1? Sol1 Check Reagents: Add more NaI catalyst or increase reflux time. Issue1->Sol1 Issue2 Product is Oil in Step 3? Sol2 Purification: Trurate with cold ether or recrystallize from EtOH. Issue2->Sol2 Issue3 Impurity: Sulfonic Acid? Sol3 Hydrolysis occurred: Ensure anhydrous conditions in Step 2 & fast addition in Step 3. Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • Strecker, A. (1868).[2] "Ueber eine neue Bildungsweise der Sulfonsäuren." Annalen der Chemie und Pharmacie, 148(1), 90-96. 2

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry, 74(24), 9287–9291. 3

  • De Luca, L., & Giacomelli, G. (2008).[3] "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Its Sodium Salts under Microwave Irradiation."[3] The Journal of Organic Chemistry, 73(10), 3967–3969. 4

  • BenchChem. (2025).[1] "2-Bromoethane-1-sulfonamide: A Versatile Intermediate in Medicinal Chemistry."[1] Technical Guide. 1

  • Nunes, I., et al. (2016).[5] "Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors." ResearchGate.[6][7] 5

Sources

Topic: Advanced Crystallization Methodologies for the Purification of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Crucial Role of Crystalline Form in Drug Development

The purification of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development and manufacturing. For a compound like 2-(4-Methoxyphenyl)ethane-1-sulfonamide, which belongs to the critical sulfonamide class of molecules, achieving high chemical purity is merely the entry point. The true challenge, and where process chemistry becomes an art, lies in controlling the solid-state properties of the final compound. Crystallization is the most powerful technique for this, as it is a highly selective process that can deliver a product with a defined crystalline form, particle size distribution, and purity profile, all of which are critical for downstream processing and ultimate bioavailability.[1][2][3]

This guide moves beyond simple procedural lists. It is designed to provide the user with the causal logic behind each step, empowering them to not only execute a protocol but to understand, adapt, and troubleshoot the crystallization process. We will explore the foundational principles, provide detailed, field-proven protocols, and outline the analytical methods required to validate the success of the purification, ensuring a robust and reproducible process compliant with Good Manufacturing Practices (GMP).[1][4]

Foundational Principles: Understanding the Sulfonamide Crystallization Landscape

The molecular structure of 2-(4-Methoxyphenyl)ethane-1-sulfonamide, featuring both polar sulfonamide and ether functionalities alongside nonpolar aromatic and ethyl groups, dictates its crystallization behavior. A successful crystallization strategy hinges on exploiting the differential solubility of the target compound and its impurities.

The Power of Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[5][6] Supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility, is the thermodynamic driving force. It can be achieved through several methods:

  • Cooling: Most organic compounds, including sulfonamides, are more soluble in hot solvents than in cold ones.[3][6] By dissolving the compound in a minimal amount of hot solvent and then cooling slowly, the solution becomes supersaturated, initiating crystal formation.

  • Antisolvent Addition: This involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" in which the compound is poorly soluble.[7][8] This effectively reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.

  • Evaporation: Slowly evaporating the solvent from a solution increases the solute concentration, leading to supersaturation. This method is particularly useful for generating high-quality single crystals for analysis.[9][10]

The Challenge of Polymorphism in Sulfonamides

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[11][12] This phenomenon is well-documented for sulfonamides and is of paramount importance in the pharmaceutical industry.[13][14][15][16] Different polymorphs of the same API can exhibit vastly different physicochemical properties, including:

  • Solubility and Dissolution Rate (affecting bioavailability)

  • Melting Point and Stability

  • Mechanical Properties (affecting tablet formulation)

The formation of different polymorphs is often governed by intermolecular interactions, particularly hydrogen bonding involving the sulfonamide group.[13][14][16] The choice of solvent, cooling rate, and agitation can all influence which polymorph is favored.[11] Therefore, a robust crystallization process must be designed to consistently produce the desired, most stable polymorph.

Systematic Solvent Screening: The Key to a Successful Protocol

The selection of an appropriate solvent system is the most critical step in developing a crystallization process.[17] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures.

Protocol: Systematic Solvent Selection
  • Preparation: Place approximately 10-20 mg of crude 2-(4-Methoxyphenyl)ethane-1-sulfonamide into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, water) dropwise, vortexing after each addition. Add up to 1 mL. Record if the compound dissolves completely at room temperature. A solvent that dissolves the compound at this stage is generally unsuitable for single-solvent cooling crystallization.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the hot solvent in small portions until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Data Logging: Log all observations in a structured table. This data is crucial for selecting the primary crystallization method.

Data Presentation: Example Solvent Screening Table
SolventSolubility (20°C)Solubility (Boiling)Observations Upon CoolingSuitability Score (1-5)
IsopropanolSparingly SolubleSolubleGood yield, well-formed crystals5
Ethanol (95%)Sparingly SolubleSolubleHigh yield, some needle formation4
AcetoneSolubleN/AUnsuitable for cooling crystallization1
Ethyl AcetateSlightly SolubleSolubleModerate yield, small crystals3
TolueneInsolubleSlightly SolubleLow yield2
WaterInsolubleInsolubleUnsuitable as single solvent1

Note: This table presents hypothetical data for illustrative purposes.

Detailed Crystallization Protocols

Based on the solvent screen, one or more of the following protocols can be selected and optimized.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward method, ideal when a solvent with a steep solubility-temperature curve is identified (e.g., Isopropanol from the table above).

  • Dissolution: Place the crude 2-(4-Methoxyphenyl)ethane-1-sulfonamide into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen solvent (e.g., 70% isopropanol-water) in a starting ratio of approximately 10 mL of solvent per 1 g of crude product.[18] Heat the mixture to its boiling point with stirring until the solid is completely dissolved. Add the minimum amount of additional hot solvent required for complete dissolution.[17]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount (1-2% w/w) of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[17]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them and prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-ordered crystals as it allows molecules to selectively add to the growing crystal lattice, excluding impurities.[3][6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[5][11]

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This method is effective when the compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Antisolvent: With constant stirring, slowly add the "antisolvent" (e.g., water) dropwise. The rate of addition is a critical parameter; a slow addition rate helps control supersaturation and promotes the growth of larger, more uniform crystals.[7]

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.

  • Crystal Growth: Once turbidity appears, stop the addition and allow the flask to sit undisturbed for several hours, or overnight, to allow the crystals to grow.

  • Isolation and Drying: Isolate, wash (with a mixture of the solvent/antisolvent), and dry the crystals as described in Protocol 1 (Steps 6-8).

Protocol 3: Slurry Crystallization for Polymorph Conversion

This technique is particularly useful for converting a less stable crystalline form (or a mixture of forms) into the most thermodynamically stable polymorph.

  • Slurry Preparation: Prepare a saturated solution of the compound in a selected solvent system. Add an excess of the solid material to be purified, creating a mobile slurry.

  • Seeding (Recommended): Add a small quantity of seed crystals of the desired, stable polymorph to the slurry. This will template the growth of the desired form.[11]

  • Agitation: Agitate the slurry at a constant, controlled temperature for an extended period (24-72 hours). During this time, the less stable form will dissolve and the more stable form will precipitate, leading to a complete conversion.

  • Isolation and Drying: After the conversion is complete (as confirmed by an analytical technique like PXRD), isolate, wash, and dry the crystals as described in Protocol 1.

Visualization of Workflows

Diagram: Decision Tree for Crystallization Method Selection

G start Start: Crude Sulfonamide solvent_screen Perform Solvent Screen start->solvent_screen find_single Good solvent with steep solubility curve found? solvent_screen->find_single find_pair Miscible solvent/antisolvent pair found? find_single->find_pair No cooling Proceed with Cooling Crystallization find_single->cooling Yes antisolvent Proceed with Antisolvent Crystallization find_pair->antisolvent Yes other Consider Slurry or Evaporative Methods find_pair->other No

Caption: A decision tree to guide the selection of an appropriate crystallization method.

Diagram: Antisolvent Crystallization Workflow

G cluster_0 Solution Phase cluster_1 Solid Phase Handling a Dissolve Crude in 'Good' Solvent b Slowly Add 'Antisolvent' a->b c Observe Turbidity (Nucleation) b->c d Allow Crystal Growth c->d e Isolate via Filtration d->e f Wash with Cold Solvent Mixture e->f g Dry Under Vacuum f->g

Caption: Step-by-step workflow for the antisolvent crystallization protocol.

Post-Crystallization: Analysis and Quality Control

Successful crystallization must be confirmed with rigorous analytical testing to assess purity, identity, and crystalline form.

ParameterAnalytical TechniquePurpose
Chemical Purity High-Performance Liquid Chromatography (HPLC)To quantify the purity of the API and identify/quantify any remaining impurities.
Crystalline Form Powder X-Ray Diffraction (PXRD)[19][20]To identify the crystalline form (polymorph) by obtaining its unique diffraction pattern. Can also detect amorphous content.[20]
Thermal Properties Differential Scanning Calorimetry (DSC)[20][21]To determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.
Solvent Content Thermogravimetric Analysis (TGA) / Gas Chromatography (GC)To quantify the amount of residual solvent in the final product.
Morphology Optical Microscopy / Scanning Electron Microscopy (SEM)[21]To visually inspect the crystal shape (habit) and size distribution.

Troubleshooting Common Crystallization Issues

ProblemCommon CausesPotential Solutions
"Oiling Out" The melting point of the solid is lower than the solution's boiling point; high impurity concentration; solution cooled too quickly.[17]Re-heat to redissolve the oil, add more solvent to lower the saturation temperature, and allow to cool more slowly.[17] Consider a different solvent system.
No Crystals Form Too much solvent was used; the solution is supersaturated but nucleation has not initiated.[17]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[11][17] If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.
Low Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.[11][17]Use the minimum amount of hot solvent.[17] Ensure filtration glassware is pre-heated.[11] Always wash crystals with ice-cold solvent. Recover a "second crop" from the mother liquor.[17]
Amorphous Product Solution was cooled too rapidly, "crashing out" the solid instead of allowing crystal growth.Ensure slow, controlled cooling. Insulate the flask to slow heat loss.[17] Reduce the initial level of supersaturation.

References

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.PubMed.
  • Polymorphism in Secondary Benzene Sulfonamides.Crystal Growth & Design.
  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups.Crystal Growth & Design.
  • Technical Support Center: Recrystalliz
  • Technical Support Center: Crystallinity of Sulfonamide Compounds.Benchchem.
  • SOP: CRYSTALLIZ
  • Polymorphism Steered Thermochromism in a Sulfonamide.
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • (PDF) Polymorphism in Sulfonamides.
  • Using AntiSolvent for Crystalliz
  • Analytical techniques for studying and characterizing polymorphs.Oxford Academic.
  • Various techniques for study of Crystal Properties.Slideshare.
  • Procedure for antisolvent crystallization using (a) a previous method...
  • Antisolvent Crystalliz
  • Crystallization of Active Pharmaceutical Ingredients.VxP Pharma.
  • Crystalliz
  • Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters.Taylor & Francis Online.
  • What are the different techniques to characterize chemical crystals?
  • Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters.Taylor & Francis Online.
  • Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimiz
  • Guide for crystalliz
  • Crystallization process guide | industrial use.ANDRITZ GROUP.
  • Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor.
  • Good Manufacturing Practices.Crystal Systems.
  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds.Benchchem.
  • CRYSTAL CHARACTERIZATION TECHNIQUES.International Journal of Exploring Emerging Trends in Engineering (IJEETE).
  • Crystallization.
  • Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Crystallization Development – From Solid Form Screening to a GMP Crystalliz
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds.Organic Chemistry: Current Research.
  • Sulfonamide purification process.
  • Analyzing Crystallization Kinetics in Glacial Acetic Acid Formulations.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.FDA.
  • Purification of sulfonic acids.
  • Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone.PMC - NIH.
  • Crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one.PMC.
  • Experiment 3 Crystalliz
  • crystallography-crystalliz
  • (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone.

Sources

Application Note: Preparation and Storage of 2-(4-Methoxyphenyl)ethane-1-sulfonamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a rigorous, standardized protocol for the preparation, storage, and handling of stock solutions for 2-(4-Methoxyphenyl)ethane-1-sulfonamide (CAS: 76653-15-1).[1][2] This compound, a sulfonamide derivative, is frequently utilized in medicinal chemistry campaigns targeting carbonic anhydrase inhibition and other enzyme-modulating pathways.[2]

The protocol addresses critical solubility challenges inherent to lipophilic sulfonamides, emphasizes the necessity of anhydrous conditions to prevent hydrolytic degradation, and outlines a self-validating quality control (QC) workflow. It is designed for researchers requiring high-integrity stock solutions for high-throughput screening (HTS), cell-based assays, and biophysical studies.[1][2]

Compound Profile & Physicochemical Properties[1][2][3][4]

Before initiating solution preparation, verify the compound identity and safety data.

PropertySpecification
Compound Name 2-(4-Methoxyphenyl)ethane-1-sulfonamide
CAS Number 76653-15-1
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Physical State White to off-white solid powder
Solubility (DMSO) High (>50 mM typical)
Solubility (Water) Low/Sparingly Soluble
Hygroscopicity Low to Moderate (Sulfonamides can form hydrates)

Solvent Selection: Why DMSO?

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high dielectric constant and ability to disrupt the crystal lattice of sulfonamides.[1][2] However, DMSO has a high freezing point (18.5°C) and is extremely hygroscopic.[2]

Critical Mechanism: DMSO absorbs atmospheric moisture rapidly.[2] Water uptake can lead to:

  • Compound Precipitation: The "crashing out" of hydrophobic compounds as water concentration increases.[2]

  • Hydrolysis: Although sulfonamides are relatively stable, long-term storage in wet DMSO can promote slow hydrolysis or oxidation.[2]

Recommendation: Use Anhydrous DMSO (≥99.9%, water <50 ppm) stored under inert gas (Argon/Nitrogen) for all stock preparations.[1][2]

Protocol: Stock Solution Preparation (10 mM Standard)

Materials Required[3][6][7][8][9][10][11][12]
  • 2-(4-Methoxyphenyl)ethane-1-sulfonamide (Solid)[1][2]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored in a desiccator)[1][2]

  • Amber glass vials (Borosilicate, screw-cap with PTFE liner)[1][2]

  • Analytical Balance (Precision ±0.01 mg)

  • Vortex Mixer[1][2]

  • Ultrasonic Bath (Optional)[1][2][3]

Step-by-Step Methodology
Step 1: Calculation

To prepare 10 mL of a 10 mM (10 mmol/L) stock solution:




[1][2]
Step 2: Weighing[3][4]
  • Equilibrate the compound vial to room temperature before opening to prevent condensation.[2]

  • Weigh approximately 21.53 mg of the solid into a tared amber glass vial. Record the exact mass (e.g., 21.60 mg).

Step 3: Solvent Addition (Gravimetric Correction)

Do not rely on volumetric pipetting alone for high precision.[1][2] Calculate the exact volume of DMSO required based on the actual mass weighed.



Example: If you weighed 21.60 mg :


[1][2]
Step 4: Dissolution[4]
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: The solution should be completely clear and colorless.

  • Contingency: If particles remain, sonicate in a water bath at ambient temperature for 5 minutes. Avoid heating above 37°C to prevent thermal degradation.[2]

Step 5: Aliquoting & Storage[3]
  • Aliquot the stock solution into small volumes (e.g., 50 µL, 100 µL) in sterile microcentrifuge tubes or glass vials. Avoid bulk storage to minimize freeze-thaw cycles.[1][2]

  • Labeling: Include Compound Name, Concentration, Solvent, Date, and Initials.

  • Storage: Store at -20°C (short term < 3 months) or -80°C (long term > 3 months).

Quality Control & Troubleshooting

QC Workflow: The "Solubility Challenge"

Before using the stock in a biological assay, perform a Precipitation Test :

  • Dilute 1 µL of stock into 999 µL of the assay buffer (e.g., PBS).

  • Vortex and let sit for 15 minutes.

  • Measure absorbance at 600 nm (turbidity) or inspect visually.[2]

  • Pass: Solution remains clear (OD600 < 0.005).

  • Fail: Visible cloudiness or precipitate.[2] Action: Lower the working concentration or use a carrier (e.g., Pluronic F-127).[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Solid won't dissolve Crystal lattice energy too high; SaturationSonicate for 10 min; Warm to 37°C; Verify MW calculation.
Precipitate upon thawing DMSO freezing/Water ingressWarm to RT and vortex until clear. Ensure cap was tight.[2][5][6]
Precipitate in media "Solvent Shock" (Rapid change in polarity)Dilute stock in intermediate DMSO steps before adding to media.[2]
Yellowing of solution OxidationDiscard.[2] Prepare fresh using degassed/anhydrous DMSO.[2]

Visualization: Preparation Workflow

The following diagram illustrates the logical flow for preparing and validating the stock solution.

StockPreparation start Start: Solid Compound (CAS 76653-15-1) calc Calculate Mass & Volume (Target: 10 mM) start->calc weigh Weigh Solid into Amber Vial calc->weigh add_solv Add Anhydrous DMSO (Gravimetric Correction) weigh->add_solv mix Vortex & Sonicate (Ambient Temp) add_solv->mix inspect Visual Inspection: Clear Solution? mix->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot Yes trouble Troubleshoot: 1. Sonicate longer 2. Warm to 37°C 3. Check Purity inspect->trouble No (Cloudy/Particulates) store Store at -20°C/-80°C (Protect from Light) aliquot->store trouble->mix Retry

Figure 1: Standardized workflow for the preparation of 2-(4-Methoxyphenyl)ethane-1-sulfonamide stock solutions, including decision points for solubility verification.

Visualization: Solubility & Dilution Logic

This diagram details the decision process when diluting the stock for biological assays to prevent "crashing out."

DilutionLogic stock DMSO Stock (10 mM) direct Direct Addition (1:1000 Dilution) stock->direct buffer Aqueous Buffer (PBS/Media) buffer->direct result_clear Clear Solution (Ready for Assay) direct->result_clear Low Conc (<10 µM) result_precip Precipitation (Failed) direct->result_precip High Conc (>50 µM) intermed Intermediate Dilution (Step-down in DMSO) result_precip->intermed Strategy 1 carrier Add Carrier (e.g., 0.1% Pluronic) result_precip->carrier Strategy 2 intermed->result_clear carrier->result_clear

Figure 2: Dilution strategy decision tree to mitigate precipitation risks during aqueous transfer.

References

  • ChemicalBook . (2023).[2][7] 2-(4-methoxyphenyl)ethane-1-sulfonamide - CAS 76653-15-1 Properties and Synthesis. Retrieved from [1][2]

  • Gaylord Chemical . (2007).[2][8] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Retrieved from [1][2]

  • Sigma-Aldrich . (n.d.).[1][2] Handling and Storage of Chemical Standards in DMSO. Retrieved from [1][2]

  • PubChem . (2025).[2] Compound Summary: 2-(4-methoxyphenyl)ethane-1-sulfonamide (CID 65445634).[1][2][9] Retrieved from [1][2]

Sources

Application Note: Regioselective Sulfamoylation of 2-(4-Methoxyphenyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the regioselective aromatic sulfamoylation of 2-(4-methoxyphenyl)ethane (chemically known as 1-ethyl-4-methoxybenzene or


-ethylanisole ).

This guide addresses the synthesis of 2-methoxy-5-ethylbenzenesulfonamide , a pharmacophore scaffold relevant to the development of sulfonylurea antidiabetics and sulfonamide diuretics. The protocol employs a two-step sequence: electrophilic chlorosulfonylation followed by nucleophilic amination .

Introduction & Scope

The sulfamoylation of electron-rich aromatics is a cornerstone reaction in medicinal chemistry. For the substrate 2-(4-methoxyphenyl)ethane (CAS: 1515-95-3), the presence of the methoxy group (strong activator, ortho/para director) and the ethyl group (weak activator, ortho/para director) creates a specific regiochemical challenge.

  • Target: Introduction of the sulfonamide moiety (

    
    ).
    
  • Regioselectivity: The para positions relative to both substituents are blocked. The reaction is directed ortho to the methoxy group (Position 3 relative to methoxy, Position 6 relative to ethyl) due to the superior electron-donating resonance effect of the oxygen atom compared to the alkyl group.

  • Product: 2-methoxy-5-ethylbenzenesulfonamide .

Reaction Mechanism & Strategy

The transformation proceeds via an Electrophilic Aromatic Substitution (


)  mechanism using chlorosulfonic acid (

).
  • Generation of Electrophile:

    
    .
    
  • Sigma Complex Formation: Attack of the aromatic ring on

    
     (or 
    
    
    
    ).
  • Sulfonyl Chloride Formation: The intermediate sulfonic acid is converted to sulfonyl chloride by excess chlorosulfonic acid.

  • Amination: Nucleophilic attack by ammonia displaces the chloride to form the sulfonamide.

Experimental Protocol
Phase A: Chlorosulfonylation

Objective: Synthesize 2-methoxy-5-ethylbenzenesulfonyl chloride.

Reagents:

  • Substrate: 2-(4-methoxyphenyl)ethane (p-Ethylanisole) [Liquid, MW 136.19]

  • Reagent: Chlorosulfonic acid (99%) [Corrosive, Moisture Sensitive]

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ) [Optional, for temperature control]
    
  • Quench: Crushed Ice/Water

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Charging: Charge Chlorosulfonic acid (3.0 – 4.0 equivalents) into the flask. Cool the system to 0–5 °C using an ice/salt bath.

    • Expert Insight: Excess acid acts as both reagent and dehydrating agent to drive the equilibrium toward the sulfonyl chloride.

  • Addition: Add 2-(4-methoxyphenyl)ethane (1.0 equivalent) dropwise over 30–45 minutes.

    • Critical Control: Maintain internal temperature < 10 °C . The reaction is highly exothermic. Rapid addition leads to di-sulfonylation byproducts.

  • Reaction: After addition, allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot should disappear.

  • Quench: Pour the reaction mixture slowly onto a stirred slurry of crushed ice (5x reaction volume) .

    • Safety: This step is violent. Wear full PPE.

  • Isolation: The sulfonyl chloride will precipitate as a white/off-white solid or separate as a heavy oil.

    • If Solid: Filter, wash with cold water, and dry under vacuum.

    • If Oil: Extract with DCM (

      
      ), wash organic layer with cold brine, dry over 
      
      
      
      , and concentrate in vacuo.
Phase B: Amination

Objective: Convert sulfonyl chloride to sulfonamide.

Reagents:

  • Substrate: Crude Sulfonyl Chloride from Phase A.

  • Reagent: Ammonium Hydroxide (28-30%

    
     aq) OR Ammonia gas.
    
  • Solvent: Acetone or THF (miscible organic solvent).

Procedure:

  • Preparation: Dissolve the crude sulfonyl chloride in Acetone (3–5 volumes) .

  • Amination: Cool the solution to 0–5 °C . Add Ammonium Hydroxide (5.0 equivalents) dropwise.

    • Alternative: Bubble anhydrous

      
       gas through the solution for 30 minutes.
      
  • Completion: Stir at room temperature for 1–2 hours.

  • Workup: Concentrate the solvent to ~20% volume. Pour the residue into cold water .

    • The sulfonamide product will precipitate.[1]

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to obtain pure 2-methoxy-5-ethylbenzenesulfonamide .

Data Summary & Critical Parameters
ParameterSpecificationRationale
Stoichiometry 1 : 3.5 (

:

)
Excess acid prevents hydrolysis of the intermediate sulfonyl chloride.
Temperature (Add) 0 – 5 °CKinetic control to favor mono-sulfonylation and prevent charring.
Temperature (Rxn) 20 – 25 °CSufficient thermal energy to complete the conversion of

to

.
Quench Medium Crushed IceMinimizes hydrolysis of the sulfonyl chloride back to sulfonic acid.
Amination pH > 10Basic conditions ensure

remains nucleophilic and neutralizes generated HCl.
Pathway Visualization

Sulfamoylation_Pathway Substrate 2-(4-methoxyphenyl)ethane (p-Ethylanisole) Intermediate Intermediate: 2-methoxy-5-ethyl- benzenesulfonyl chloride Substrate->Intermediate 0-5°C, -HCl Reagent1 Chlorosulfonic Acid (ClSO3H, 3-4 eq) Reagent1->Intermediate Product Product: 2-methoxy-5-ethyl- benzenesulfonamide Intermediate->Product NH3, RT Byproduct Byproduct: H2SO4, HCl Intermediate->Byproduct Hydrolysis (if wet) Reagent2 Ammonium Hydroxide (NH4OH) Reagent2->Product

Caption: Reaction pathway for the conversion of p-ethylanisole to its sulfonamide derivative via chlorosulfonylation.

Troubleshooting & Optimization
  • Issue: Oily Product.

    • Cause: Presence of unreacted starting material or sulfonic acid impurities.

    • Solution: Ensure the chlorosulfonic acid is fresh (colorless/pale yellow). Dark acid indicates decomposition. Increase acid equivalents to 4.0.

  • Issue: Low Yield.

    • Cause: Hydrolysis during the quench step.

    • Solution: Keep the quench temperature strictly < 10 °C. Perform the amination immediately after isolating the chloride; sulfonyl chlorides are unstable in moist air.

  • Issue: Regioisomers.

    • Cause: High temperature during addition.

    • Solution: Strictly control addition rate. If isomer separation is required, recrystallization from EtOH usually isolates the major isomer (ortho to methoxy).

References
  • Miller, E. et al. (1940).[1] "Synthesis of Sulfonamides from Phenethylamines." Journal of the American Chemical Society, 62, 2099.[1] Link (Foundational chemistry for phenethyl sulfonamides).

  • ChemicalBook. (2025). "4-(2-Aminoethyl)benzenesulfonamide Synthesis Methods." ChemicalBook Protocols. Link (Parallel protocol for amino-substituted analogs).

  • GalChimia. (2021).[2] "A Selective Sulfamoylation Agent."[2] GalChimia Technical Notes. Link (Alternative mild sulfamoylation strategies).

  • Santa Cruz Biotechnology. "4-Ethylanisole (CAS 1515-95-3) Product Data."[3] Link (Substrate physicochemical properties).

Sources

Application Notes & Protocols for In Vitro Evaluation of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Rationale and Strategic Overview

The sulfonamide functional group is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities, including anticancer properties.[1][2] Compounds bearing this moiety have been reported to exert their effects through various mechanisms such as inhibition of tubulin polymerization, modulation of key signaling pathways like VEGFR-2, and induction of apoptosis.[3][4][5] This document provides a detailed guide for researchers and drug development professionals on establishing optimal cell culture assay concentrations for the novel compound, 2-(4-Methoxyphenyl)ethane-1-sulfonamide.

The primary challenge when evaluating a novel compound is to identify a therapeutic window: a concentration range that is effective against the target cells while exhibiting minimal toxicity to normal cells.[5][6] This guide outlines a systematic approach, beginning with a broad-range cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50), followed by more focused, mechanism-of-action-based assays. The protocols herein are designed to be self-validating, incorporating essential controls and providing a framework for generating robust and reproducible data.

II. Foundational Knowledge: Understanding the Compound and its Class

While specific data for 2-(4-Methoxyphenyl)ethane-1-sulfonamide is not yet extensively published, the broader class of sulfonamide derivatives offers significant insights. Structurally, the presence of a methoxyphenyl group suggests potential interactions with targets that have hydrophobic pockets. Many sulfonamide derivatives have shown potent cytotoxic effects against a variety of cancer cell lines, with IC50 values typically falling within the low micromolar range.[1][3][4][5][7]

A critical first step is the preparation of a stock solution. Due to the aromatic nature of 2-(4-Methoxyphenyl)ethane-1-sulfonamide, it is likely to have poor aqueous solubility. Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration stock solution (e.g., 10-100 mM). It is imperative to determine the maximum tolerable DMSO concentration for the chosen cell line(s), which is typically ≤ 0.5% (v/v) in the final culture medium to avoid solvent-induced artifacts.

III. Experimental Design: A Tiered Approach to Concentration Finding

A logical workflow is essential for efficiently determining the optimal assay concentrations. The following tiered approach is recommended:

Caption: Potential mechanisms of action for sulfonamide derivatives.

C. Tier 3: Long-Term and Advanced Assays

Objective: To assess the long-term effects of the compound on cell proliferation and survival.

Rationale: Short-term assays may not fully capture the cytostatic or cytotoxic potential of a compound. Colony formation assays provide a measure of a cell's ability to proliferate and form colonies over a longer period.

Protocol: Colony Formation Assay

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with 2-(4-Methoxyphenyl)ethane-1-sulfonamide at concentrations below the IC50 (e.g., 0.1x, 0.25x, 0.5x IC50).

  • Incubation: Incubate for 7-14 days, replacing the medium with fresh compound-containing medium every 2-3 days.

  • Colony Staining: When colonies are visible, wash the wells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Quantification: Wash away excess stain, allow the plates to dry, and count the number of colonies (or solubilize the stain and measure absorbance).

V. Data Interpretation and Troubleshooting

  • Steep vs. Shallow Dose-Response Curve: A steep curve suggests a specific, high-affinity target, while a shallow curve may indicate off-target effects or lower potency.

  • Discrepancies Between Assays: If a compound shows high potency in a viability assay but low activity in an apoptosis assay, it may be primarily cytostatic rather than cytotoxic.

  • Insolubility Issues: Compound precipitation can lead to inconsistent results. If observed, consider lowering the stock concentration or using a different solubilizing agent.

VI. Conclusion

The successful in vitro evaluation of 2-(4-Methoxyphenyl)ethane-1-sulfonamide hinges on a systematic and logical approach to determining optimal assay concentrations. By starting with a broad dose-response screen and progressively narrowing the concentration range for more specific mechanism-of-action studies, researchers can generate high-quality, interpretable data. The protocols and concentration ranges provided in this guide, based on the known activities of similar sulfonamide derivatives, offer a robust starting point for these investigations.

VII. References

  • ResearchGate. (2022, July). Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. Journal of Molecular Structure. [Link]

  • PMC. (2025, November 25). A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin. [Link]

  • MDPI. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • ACS Omega. (2025, August 24). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. [Link]

  • MDPI. (2023, April 27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

  • PMC. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. [Link]

  • PMC. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PMC. (2021, December 11). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]

  • PMC. (2021, April 2). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Eurofins Discovery. Phenotypic Profiling Identifies Biomarkers and Mechanisms of Toxicity. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

2-(4-Methoxyphenyl)ethane-1-sulfonamide and its derivatives are of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a key structural motif in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] The 4-methoxyphenyl group is also a common feature in pharmacologically active molecules, often contributing to receptor binding and modulating metabolic stability. The ability to produce 2-(4-methoxyphenyl)ethane-1-sulfonamide through scalable, efficient, and cost-effective synthetic routes is therefore a critical enabler for preclinical and clinical development programs.

This guide provides a detailed overview of viable and scalable synthetic strategies for 2-(4-methoxyphenyl)ethane-1-sulfonamide, with a focus on the underlying chemical principles, practical experimental protocols, and comparative analysis of the different approaches.

Strategic Approaches to the Synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

The synthesis of 2-(4-methoxyphenyl)ethane-1-sulfonamide fundamentally involves the formation of a sulfonamide bond. The most common and industrially scalable methods proceed through a key intermediate, 2-(4-methoxyphenyl)ethanesulfonyl chloride . This reactive intermediate can then be readily converted to the desired sulfonamide by reaction with an ammonia source. Therefore, the primary challenge lies in the efficient and scalable preparation of this sulfonyl chloride.

Two principal retrosynthetic pathways for the synthesis of 2-(4-methoxyphenyl)ethane-1-sulfonamide are considered in this guide:

  • Route A: From 2-(4-Methoxyphenyl)ethanethiol - This route involves the oxidative chlorination of the corresponding thiol.

  • Route B: From Sodium 2-(4-Methoxyphenyl)ethane-1-sulfonate - This route utilizes the corresponding sulfonic acid salt, which can be prepared from 2-(4-methoxyphenyl)ethyl bromide.

The following sections will detail the experimental protocols for each route, along with a discussion of the advantages and disadvantages of each approach.

Route A: Synthesis via Oxidative Chlorination of 2-(4-Methoxyphenyl)ethanethiol

This route is a robust and direct method for the preparation of the key sulfonyl chloride intermediate. The starting material, 2-(4-methoxyphenyl)ethanethiol, can be prepared from commercially available 4-methoxyphenethyl alcohol or 4-methoxyphenethyl bromide.

Workflow for Route A

Route A Workflow cluster_0 Step 1: Preparation of 2-(4-Methoxyphenyl)ethanethiol cluster_1 Step 2: Oxidative Chlorination cluster_2 Step 3: Amination 4-Methoxyphenethyl_bromide 4-Methoxyphenethyl bromide Bunte_Salt Bunte Salt Intermediate 4-Methoxyphenethyl_bromide->Bunte_Salt Reaction with Na2S2O3 Sodium_thiosulfate Sodium thiosulfate Sodium_thiosulfate->Bunte_Salt Thiol 2-(4-Methoxyphenyl)ethanethiol Bunte_Salt->Thiol Acid hydrolysis Acid_hydrolysis Acid hydrolysis Acid_hydrolysis->Thiol Thiol_input 2-(4-Methoxyphenyl)ethanethiol Sulfonyl_Chloride 2-(4-Methoxyphenyl)ethanesulfonyl chloride Thiol_input->Sulfonyl_Chloride Oxidative Chlorination Chlorine_gas Chlorine gas Chlorine_gas->Sulfonyl_Chloride Sulfonyl_Chloride_input 2-(4-Methoxyphenyl)ethanesulfonyl chloride Final_Product 2-(4-Methoxyphenyl)ethane-1-sulfonamide Sulfonyl_Chloride_input->Final_Product Amination Ammonia Aqueous Ammonia Ammonia->Final_Product Route B Workflow cluster_0 Step 1: Preparation of Sodium 2-(4-Methoxyphenyl)ethane-1-sulfonate cluster_1 Step 2: Conversion to Sulfonyl Chloride cluster_2 Step 3: Amination 4-Methoxyphenethyl_bromide 4-Methoxyphenethyl bromide Sulfonate_Salt Sodium 2-(4-Methoxyphenyl)ethane-1-sulfonate 4-Methoxyphenethyl_bromide->Sulfonate_Salt Reaction with Na2SO3 Sodium_sulfite Sodium sulfite Sodium_sulfite->Sulfonate_Salt Sulfonate_Salt_input Sodium 2-(4-Methoxyphenyl)ethane-1-sulfonate Sulfonyl_Chloride 2-(4-Methoxyphenyl)ethanesulfonyl chloride Sulfonate_Salt_input->Sulfonyl_Chloride Chlorination Thionyl_chloride Thionyl chloride or Oxalyl chloride Thionyl_chloride->Sulfonyl_Chloride Sulfonyl_Chloride_input 2-(4-Methoxyphenyl)ethanesulfonyl chloride Final_Product 2-(4-Methoxyphenyl)ethane-1-sulfonamide Sulfonyl_Chloride_input->Final_Product Amination Ammonia Aqueous Ammonia Ammonia->Final_Product

Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide via Route B.

Experimental Protocol for Route B

Step 1: Synthesis of Sodium 2-(4-Methoxyphenyl)ethane-1-sulfonate

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium sulfite (1.1 eq) in water (800 mL).

  • Addition of Alkyl Halide: Add 2-(4-methoxyphenyl)ethyl bromide (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours.

  • Isolation: Cool the reaction mixture to room temperature. The sodium sulfonate salt may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce precipitation. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl chloride

  • Reaction Setup: In a 1 L three-necked flask fitted with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend the dry sodium 2-(4-methoxyphenyl)ethane-1-sulfonate (1.0 eq) in anhydrous dichloromethane (500 mL).

  • Addition of Chlorinating Agent: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Then, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours until gas evolution ceases.

  • Work-up: Cool the reaction mixture and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude sulfonyl chloride.

Step 3: Synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

This step is identical to Step 3 in Route A.

Comparative Analysis of Synthetic Routes

ParameterRoute A: From ThiolRoute B: From Sulfonate
Overall Yield Generally good to excellent.Moderate to good.
Scalability Highly scalable, but requires handling of chlorine gas.Readily scalable.
Reagent Safety Involves chlorine gas, which is toxic and corrosive.Uses thionyl chloride or oxalyl chloride, which are corrosive and moisture-sensitive, but generally easier to handle than chlorine gas on a large scale.
Intermediate Stability The thiol intermediate can be prone to oxidation.The sulfonate salt intermediate is very stable and easy to handle.
Number of Steps Can be considered a 3-step process from the alkyl halide.A 3-step process from the alkyl halide.
Cost-Effectiveness Potentially more cost-effective if chlorine gas is readily available.May have higher reagent costs associated with thionyl or oxalyl chloride.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations for the synthesis of sulfonamides. [1][3][4][5]For each batch, it is crucial to perform in-process controls and final product characterization to ensure the quality and purity of the 2-(4-methoxyphenyl)ethane-1-sulfonamide.

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: As a preliminary check of purity.

Conclusion

Both Route A and Route B present viable and scalable strategies for the synthesis of 2-(4-methoxyphenyl)ethane-1-sulfonamide. The choice between the two routes will depend on the specific capabilities and safety infrastructure of the manufacturing facility. Route A is often favored for its potentially higher yields and lower reagent costs, provided that the handling of chlorine gas can be managed safely. Route B offers a more convenient and potentially safer alternative for the chlorination step, utilizing more common laboratory reagents. For large-scale industrial production, a thorough process hazard analysis should be conducted for both routes to determine the most appropriate and safest method.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

[1][2]

Status: Active Ticket ID: PUR-MPE-SO2NH2 Assigned Specialist: Senior Application Scientist[1][2][3]

Introduction

Welcome to the technical support hub for 2-(4-Methoxyphenyl)ethane-1-sulfonamide . This guide addresses the purification of this specific intermediate, often encountered in the synthesis of antidiabetic agents, carbonic anhydrase inhibitors, or GPCR ligands.

Unlike simple benzenesulfonamides, this molecule features an ethylene spacer (

1232

Module 1: Chemical Profile & Purification Logic

To successfully purify this compound, you must exploit its specific physicochemical "handles."[2]

The Critical Handle: The Sulfonamide Proton

The sulfonamide nitrogen possesses two protons (

12
  • Acidity: The pKa of an alkanesulfonamide (like your target) is typically 10.0–11.0 , slightly higher (less acidic) than arenesulfonamides (pKa ~10.0).[1][2]

  • Implication: It requires a sufficiently strong base to deprotonate fully.[1][2][3] While 1M NaOH is sufficient, weaker bases like bicarbonate may fail to solubilize it completely.[2][3]

Impurity Profiling
Impurity TypeOriginChemical BehaviorRemoval Strategy
Neutral Organics Unreacted 1-(2-haloethyl)-4-methoxybenzene; Anisole derivatives.[1][2][3]Insoluble in aqueous base; Soluble in organics.[2][3]Wash away while product is held in aqueous base.[1][2][3]
Sulfonic Acids Hydrolysis of sulfonyl chloride precursor (

).[1][2]
Highly water-soluble at all pH levels.[1][2][3]Wash away while product is precipitated in acid.[1][2][3]
Disulfonamides Dimerization (

).[1][2][3]
More acidic than the product; often insoluble in ether.[3]Recrystallization or specific pH control.[1][2][3]
Tars/Color Oxidation of the electron-rich methoxy-phenyl ring.[1][2][3]High molecular weight; lipophilic.[2][3]Activated Carbon or Silica plug.[1][2][3]

Module 2: Troubleshooting Guide

Issue 1: "My product is a sticky brown oil that won't crystallize."

Diagnosis: This is the most common issue with phenethyl sulfonamides.[2][3] It is usually caused by trace solvent retention (acting as a plasticizer) or neutral impurities (starting halides) preventing crystal lattice formation.[1][2] Corrective Action:

  • The "Scratch & Seed" Method: Dissolve the oil in a minimum amount of warm ethanol.[3] Add water dropwise until turbid.[2][3] Cool to 0°C and scratch the glass vigorously.[3]

  • Trituration: Add cold Hexanes or Diethyl Ether to the oil. Sonicate for 20 minutes. The solvent will extract the lipophilic impurities, often inducing the sulfonamide to solidify.[3]

Issue 2: "The melting point is depressed (broad range)."

Diagnosis: Likely contamination with the sulfonic acid byproduct (

12Corrective Action:
  • Perform a water wash of the solid filter cake.[3] Sulfonic acids are highly water-soluble.[1][2][3]

  • If the issue persists, perform Protocol A (Acid-Base Extraction) to separate the product from non-acidic impurities.[2][3]

Issue 3: "The product is grey/purple."

Diagnosis: Oxidation of the anisole (methoxy-benzene) ring.[3] Corrective Action:

  • Dissolve the crude in the recrystallization solvent.[3]

  • Add Activated Charcoal (10% w/w) .

  • Boil for 5–10 minutes and filter through Celite while hot.

Module 3: Advanced Purification Protocols

Protocol A: The "pH Swing" Extraction (Recommended)

Best for: Removing neutral starting materials and water-soluble sulfonic acids simultaneously.[1][2][3]

Reagents:

  • Ethyl Acetate (EtOAc)[1][2]

  • 1M Sodium Hydroxide (NaOH)[1][2]

  • 6M Hydrochloric Acid (HCl)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in EtOAc (10 mL per gram of crude).

  • Extraction (The Swing): Extract the organic layer with 1M NaOH (2 x volumes).

    • Mechanism:[1][2][4][5][6] The sulfonamide deprotonates (

      
      ) and moves to the aqueous layer.[1][2][3]
      
    • Note: Neutral impurities stay in the EtOAc.[3]

  • Separation: Discard the organic (EtOAc) layer (or save for recovery of starting material).[2]

  • Wash: Wash the aqueous NaOH layer once with fresh EtOAc to remove entrained organics.[2][3]

  • Precipitation: Cool the aqueous layer on ice.[2][3] Slowly add 6M HCl dropwise with stirring until pH < 2.

    • Mechanism:[1][2][4][5][6] The sulfonamide reprotonates and precipitates as a white solid.[3] Sulfonic acid impurities remain dissolved in the water.[3]

  • Isolation: Filter the solid, wash with copious cold water, and dry.[2]

Protocol B: Recrystallization

Best for: Final polishing of crystalline material.[1][3]

Solvent System: Ethanol/Water (1:1 to 1:2 ratio) or Isopropanol.[1][2]

  • Place the crude solid in a flask with a stir bar.

  • Add Ethanol (approx. 3-5 mL/g). Heat to reflux.[2][3]

  • If not fully dissolved, add more ethanol in small portions.[2][3]

  • Once dissolved, remove from heat. Add Water dropwise until a faint cloudiness persists.[1][2][3]

  • Add one drop of Ethanol to clear the solution.[3]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold Ethanol/Water (1:3).[1][2][3]

Module 4: Visualization of Workflows

Figure 1: The Acid-Base "Swing" Purification Logic

Caption: Logical flow for separating sulfonamides from neutral and acidic impurities using pH manipulation.

PurificationLogicCrudeCrude Mixture(Sulfonamide + Neutrals + Acids)DissolveDissolve in EtOAcCrude->DissolveExtractExtract with 1M NaOHDissolve->ExtractOrgLayerOrganic Layer(Contains Neutral Impurities)Extract->OrgLayerNeutrals stayAqLayerAqueous Layer(Contains Product as Salt + Sulfonic Acids)Extract->AqLayerProduct movesDiscardOrgDiscard / RecycleOrgLayer->DiscardOrgAcidifyAcidify with HCl to pH < 2AqLayer->AcidifyFiltrationFiltrationAcidify->FiltrationFiltrateFiltrate (Water)(Contains Sulfonic Acids + Salts)Filtration->FiltrateImpuritiesSolidPrecipitate(Pure Sulfonamide)Filtration->SolidProduct

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Bicarbonate (


) for the extraction?A:no2312323

Q: My product smells like onions/garlic. Why? A: This suggests sulfur contamination, possibly from side reactions of the chlorosulfonation step involving disulfides. Fix: Wash the organic layer (before the NaOH extraction) with a dilute sodium hypochlorite (bleach) solution or perform the recrystallization with activated charcoal.

Q: How do I store the purified product? A: Sulfonamides are generally stable.[3] Store in a tightly sealed container, protected from light (to prevent anisole oxidation), at room temperature. Desiccate if possible, as the sulfonamide moiety can be hygroscopic.[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for general sulfonamide recrystallization solvents). [1][2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Foundational protocols for sulfonamide characterization and synthesis).

  • PubChem Compound Summary. (n.d.). 2-(4-methoxyphenyl)ethane-1-sulfonamide.[1][2][3] National Center for Biotechnology Information.[2][3] Retrieved from PubChem.[1][2][3] [1][2]

  • Scott, K. A., & Njardarson, J. T. (2018).[2] Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. (Context on sulfonamide drug stability and structural properties).

Resolving stability issues of 2-(4-Methoxyphenyl)ethane-1-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: 2-MPE-S | CAS: 115622-49-2 (Analogous) Status: Active Support Topic Last Updated: February 18, 2026[1]

Introduction: The "Stability" Misconception

Welcome. As the Senior Application Scientist managing this compound, I frequently receive tickets regarding the "instability" of 2-(4-Methoxyphenyl)ethane-1-sulfonamide in solution.

In 90% of cases, what looks like chemical instability (degradation) is actually physical instability (precipitation) . This molecule possesses a lipophilic "tail" (the methoxyphenethyl group) and a polar "head" (the sulfonamide). At physiological pH (7.4), the sulfonamide moiety (pKa ~10.0) remains protonated and neutral, leading to poor aqueous solubility.

This guide distinguishes between Solubility Issues (Module 1) and true Chemical Degradation (Module 2), providing you with self-validating protocols to resolve your experimental roadblocks.

Module 1: Troubleshooting Precipitation (The "Crashing Out" Issue)

Symptom: Your assay buffer turns cloudy, or you see a fine pellet after centrifugation. Root Cause: The compound has exceeded its thermodynamic solubility limit in the aqueous buffer.

The Mechanism: Why it happens

The 4-methoxyphenethyl moiety drives the LogP (lipophilicity) up. While DMSO stock solutions (typically 10-100 mM) are clear, diluting them into aqueous media (PBS, DMEM) creates a supersaturated solution.[1] Because the sulfonamide head group is not ionized at pH 7.4, there is no electrostatic repulsion to prevent aggregation.

Diagnostic Workflow

Use this logic flow to determine if your issue is physical or chemical.

TroubleshootingFlow Start Issue: Loss of Potency / Turbidity CheckSol Step 1: Visual Inspection (Is there a pellet?) Start->CheckSol SolventCheck Step 2: Check DMSO Final % CheckSol->SolventCheck Yes (Cloudy) HPLC Step 3: Run HPLC-MS (Supernatant vs. Redissolved Pellet) CheckSol->HPLC No (Clear but inactive) SolventCheck->HPLC DMSO > 1% Result_Precip Diagnosis: PHYSICAL INSTABILITY (Precipitation) SolventCheck->Result_Precip DMSO < 1% HPLC->Result_Precip Peak Area Matches (Pellet is parent compound) Result_Degrad Diagnosis: CHEMICAL INSTABILITY (Hydrolysis/Oxidation) HPLC->Result_Degrad New Peaks Observed (Mass Shift)

Figure 1: Diagnostic logic to distinguish between solubility limits and chemical degradation.

Protocol: Kinetic Solubility Optimization

Do not rely on calculated LogP. You must determine the "Critical Concentration" for your specific assay buffer.

Materials:

  • 10 mM DMSO Stock of 2-MPE-S.[1]

  • Assay Buffer (e.g., PBS pH 7.4).

  • 96-well UV-transparent plate.[1]

Steps:

  • Preparation: Prepare a dilution series in DMSO first (10 mM down to 0.1 mM).

  • Spike: Transfer 2 µL of each DMSO point into 198 µL of Assay Buffer (1% DMSO final).

  • Incubation: Shake for 90 minutes at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity) and 280 nm (compound UV).

  • Analysis: The concentration where OD620 spikes is your Solubility Limit . Stay 20% below this limit for assays.

Module 2: Chemical Stability (Hydrolysis & Oxidation)

Symptom: The solution is clear, but HPLC shows extra peaks or mass spectrometry shows unexpected masses. Root Cause: Primary sulfonamides are generally stable, but the benzylic position and the S-N bond are stress points.

Degradation Pathways
  • Hydrolysis: Under strong acidic conditions or high heat, the sulfonamide bond (

    
    ) cleaves, releasing ammonia (
    
    
    
    ) and the corresponding sulfonic acid.
  • Benzylic Oxidation: The methylene group (

    
    ) adjacent to the aromatic ring is activated by the ring. Over time (especially in light), this can oxidize to a ketone or alcohol.
    

DegradationPathways Parent Parent Compound (MW: 215.27) Hydrolysis Hydrolysis (Acid/Heat Stress) Parent->Hydrolysis pH < 2 or > 10 Oxidation Benzylic Oxidation (Light/Air Stress) Parent->Oxidation UV Light / Radical SulfAcid Sulfonic Acid Product (MW: 216.25) + NH3 Hydrolysis->SulfAcid S-N Cleavage Ketone Benzylic Ketone/Alcohol (MW: +14 or +16 Da) Oxidation->Ketone C-H Activation

Figure 2: Primary degradation pathways.[1] Hydrolysis yields the sulfonic acid; oxidation attacks the benzylic carbon.

Protocol: Forced Degradation (Stress Test)

Validate the compound's limits before running long-term experiments.[1]

Stress ConditionProcedureExpected Result (Stable)Action if Failed
Acid Hydrolysis 0.1 N HCl, 24h, RT>95% Parent RecoveryAvoid acidic buffers; prep fresh.
Base Hydrolysis 0.1 N NaOH, 24h, RT>95% Parent RecoveryAvoid basic quenchers.
Oxidation 0.3% H₂O₂, 4h, RT>90% Parent RecoveryAdd antioxidant (e.g., 1mM DTT/GSH).
Photostability UV Light (365nm), 24h>90% Parent RecoveryProtect from light (Amber vials).[1]

Expert Insight: The methoxy group makes the phenyl ring electron-rich. This increases susceptibility to electrophilic attack but generally stabilizes the sulfonamide against hydrolysis compared to electron-withdrawing groups.[1] However, UV sensitivity is real . Always use amber vials.

Module 3: Storage & Handling of DMSO Stocks

Symptom: Potency loss over months of storage at -20°C. Root Cause: DMSO is hygroscopic (absorbs water from air).[1] Water in DMSO lowers the solubility of the lipophilic compound, causing "micro-precipitation" inside the tube that is invisible to the naked eye.

Best Practice Guidelines
  • Aliquot Immediately: Never freeze-thaw the master stock more than 3 times. Create 50 µL single-use aliquots.

  • Water Exclusion:

    • Use anhydrous DMSO (water content < 0.1%).[1]

    • Store vials with a parafilm seal or under argon if possible.

  • Thawing Protocol:

    • Thaw at room temperature (not 37°C, to avoid thermal degradation).

    • Vortex vigorously for 30 seconds. (This redissolves any micro-precipitates formed during the freeze process).

    • Sonication (5 mins) is recommended if the stock is >6 months old.

FAQ: Quick Solutions

Q: Can I use Ethanol instead of DMSO? A: Generally, no. Sulfonamides have poorer solubility in ethanol compared to DMSO. Ethanol also evaporates faster, changing the concentration of your stock over time.

Q: The compound turned yellow. Is it bad? A: Yellowing often indicates trace oxidation of the anisole (methoxyphenyl) moiety or formation of azo-linkages (rare).[1] If HPLC purity is >95%, it is likely a trace chromophore impurity and safe to use. If purity <90%, discard.

Q: How do I improve solubility in animal studies? A: Do not use pure DMSO. Use a vehicle of 5% DMSO / 40% PEG400 / 55% Water . The PEG400 acts as a cosolvent to stabilize the lipophilic chain.

References

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[2][3] Springer. (Standard text for hydrolysis mechanisms). [1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Strategies for solubilizing lipophilic drugs).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (The basis for LogP and solubility logic).

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Source for the Forced Degradation protocols). [1]

Sources

Purification challenges with 2-(4-Methoxyphenyl)ethane-1-sulfonamide chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Guide for 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Technical Dashboard

  • Target Compound: 2-(4-Methoxyphenyl)ethane-1-sulfonamide

  • Chemical Structure: 4-MeO-C₆H₄-CH₂-CH₂-SO₂NH₂

  • Molecular Weight: ~215.27 g/mol

  • Key Functional Groups:

    • Primary Sulfonamide (-SO₂NH₂): H-bond donor/acceptor, weak acid (pKa ~10.5).

    • Methoxy Group (-OMe): Electron-donating, lipophilic.

    • Ethyl Linker: Flexible aliphatic chain.

  • Chromatographic Behavior: Moderate polarity; prone to peak tailing on bare silica due to hydrogen bonding; UV active (Anisole chromophore,

    
     ~225 nm, 275 nm).
    

Diagnostic & Troubleshooting (Q&A)

Q1: Why does my sulfonamide peak tail significantly on normal phase silica (Flash), even with an Ethyl Acetate/Hexane gradient?

Senior Scientist Analysis: This is a classic "Silanol Interaction" issue. While your compound is not basic (it is a weak acid), the primary sulfonamide protons (-SO₂NH₂) are strong hydrogen bond donors. They interact avidly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This reversible but strong adsorption causes the "dragging" or tailing effect.

Corrective Protocol:

  • Switch Mobile Phase: Move from Hexane/EtOAc to DCM/MeOH . Methanol is a protic solvent that competes effectively for the silanol sites, "washing" the sulfonamide off the silica more efficiently.

  • Add a Modifier: If you must use Hexane/EtOAc, add 1% Triethylamine (TEA) or 0.5% Acetic Acid .

    • Why? Although counter-intuitive for an acidic compound, TEA blocks the active silanol sites. However, for sulfonamides, acidic modifiers (Acetic Acid) are often safer to prevent deprotonation (which would make the compound ionic and stick permanently to the baseline).

    • Recommendation: Use DCM:MeOH (95:5) as your starting point.

Q2: I see a large baseline hump or a peak that never elutes. Where is my compound?

Senior Scientist Analysis: If you synthesized this via the sulfonyl chloride, you likely have 2-(4-Methoxyphenyl)ethane-1-sulfonic acid (the hydrolysis byproduct) in your crude. Sulfonic acids are extremely polar and ionic; they will bind irreversibly to normal phase silica.

Corrective Protocol:

  • Pre-Purification Extraction: Do not load sulfonic acids onto a flash column. Perform a basic wash (sat. NaHCO₃) on your organic layer during workup. The sulfonamide (pKa ~10.5) will remain in the organic layer, while the sulfonic acid (pKa < 1) will partition into the aqueous phase.

  • Reverse Phase Option: If the impurity persists, switch to Reverse Phase (C18) chromatography. The sulfonic acid will elute at the solvent front (dead volume), while your sulfonamide will retain and elute later.

Q3: The compound precipitates on the column head when I load it.

Senior Scientist Analysis: Sulfonamides often exhibit "solubility inversion"—soluble in polar organic solvents (acetone, MeOH, DCM) but insoluble in the non-polar starting mobile phase (Hexane or low % EtOAc). Liquid loading with DCM often leads to the DCM evaporating and the compound crashing out as a solid block, causing band broadening and high backpressure.

Corrective Protocol: Adopt Dry Loading:

  • Dissolve the crude (1 g) in a minimal amount of Acetone or DCM/MeOH.

  • Add Celite 545 or Silica Gel (2 g).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (SLS) or directly on top of the column.

    • Benefit: Eliminates solvent mismatch and precipitation issues.

Optimized Purification Workflows

Workflow A: Normal Phase Flash Chromatography (Standard)

Best for: Crude mixtures with non-polar impurities (e.g., starting alkyl halides).

  • Stationary Phase: High-performance Silica (20–40 µm).

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH).

  • Gradient Profile:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).

    • 5–15 min: 0%

      
       5% MeOH in DCM.
      
    • 15–25 min: Hold at 5% MeOH (Product typically elutes here).

    • 25–30 min: Flush with 10% MeOH.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

Workflow B: Reverse Phase (Prep-HPLC / Flash C18)

Best for: High-purity requirements (>99%) or separating closely eluting polar byproducts.

  • Column: C18 (Octadecyl) functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • Start: 10% B.

    • Ramp to 60% B over 20 minutes.

    • Note: The methoxy and ethyl groups provide sufficient lipophilicity for retention on C18.

Visualizing the Challenge

The following diagram illustrates the interaction mechanism causing tailing and the decision logic for purification.

PurificationLogic Start Crude 2-(4-Methoxyphenyl) ethane-1-sulfonamide ImpurityCheck Contains Sulfonic Acid (Hydrolysis Byproduct)? Start->ImpurityCheck Extraction Perform NaHCO3 Wash (Remove Acid to Aqueous) ImpurityCheck->Extraction Yes SolubilityCheck Soluble in Hex/EtOAc? ImpurityCheck->SolubilityCheck No Extraction->SolubilityCheck MethodChoice Select Chromatography Mode SolubilityCheck->MethodChoice Check Loading DryLoad Dry Load on Celite SolubilityCheck->DryLoad If Insoluble NP_Silica Normal Phase (Silica) Risk: Tailing MethodChoice->NP_Silica Standard RP_C18 Reverse Phase (C18) Best for Polarity/Shape MethodChoice->RP_C18 High Purity Req TailingFix Add Modifier: 1% MeOH or 0.1% AcOH NP_Silica->TailingFix If Tailing Occurs DryLoad->NP_Silica

Caption: Decision tree for sulfonamide purification, highlighting the critical extraction step for acid removal and mobile phase adjustments for tailing.

Reference Data & Solvent Strength

ParameterValue / RecommendationContext
pKa (Sulfonamide) ~10.5Weakly acidic; neutral at pH 7.
pKa (Silanol) ~5–7Acidic surface; binds H-bond donors.
UV Max 225 nm, 275 nmAnisole absorption bands.
TLC Stain PMA or KMnO₄Sulfonamides may not stain strongly; UV is best.
Preferred Solvent DCM / MethanolOvercomes silanol H-bonding.
Alternative Solvent EtOAc / HexaneRequires high % EtOAc; risk of tailing.

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Chromatography Online. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides.[1] Retrieved from [Link]

  • Biotage. (2019). Strategies for Flash Chromatography of Polar Compounds. (General Reference for Dry Loading protocols).

Sources

Preventing degradation of 2-(4-Methoxyphenyl)ethane-1-sulfonamide under heat

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability & Handling of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Case ID: 2-MPE-SULF-THERM Status: Active Classification: Stability Protocol / Degradation Prevention[1]

Diagnostic & Triage: Is Your Compound Degrading?

Before altering your protocols, confirm if the issue is thermal degradation or upstream impurity carryover. Use this logic tree to diagnose the root cause.

TroubleshootingLogic Start Start: Observation Color Issue: Discoloration (Pink/Brown) Start->Color Smell Issue: Acrid/Plastic Odor Start->Smell MP Issue: Melting Point Depression (>2°C) Start->MP CheckAir Check: Was it heated in air? Color->CheckAir CheckBase Check: Was strong base present >60°C? Smell->CheckBase CheckSolvent Check: Recrystallization Solvent BP MP->CheckSolvent Oxidation Diagnosis: Benzylic Oxidation (Quinone formation) CheckAir->Oxidation Yes Impurity Diagnosis: Solvent Inclusion or Precursor CheckAir->Impurity No (Inert atm) Elimination Diagnosis: Beta-Elimination (Styrene formation) CheckBase->Elimination Yes CheckBase->Impurity No CheckSolvent->Impurity High BP Solvent

Figure 1: Diagnostic logic tree for identifying degradation modes in phenylethanesulfonamides.

Technical Deep Dive: Mechanisms of Failure

To prevent degradation, you must understand the molecular vulnerabilities of 2-(4-Methoxyphenyl)ethane-1-sulfonamide.[1] This molecule contains three distinct functional zones, each with a specific thermal weakness.

Zone A: The Electron-Rich Ring (Anisole Moiety)[1]
  • Vulnerability: Oxidation.

  • Mechanism: The methoxy group (

    
    ) is an electron-donating group (EDG), activating the phenyl ring.[1] Under heat (
    
    
    
    ) and atmospheric oxygen, the ring—and specifically the benzylic position (the
    
    
    attached to the ring)—is susceptible to radical oxidation.
  • Symptom: The compound turns from white to pink or brown. This is often due to trace formation of quinones or conjugated oxidation products, which are highly colored even at ppm levels.

Zone B: The Alkyl Linker (Ethylene Chain)
  • Vulnerability:

    
    -Elimination.
    
  • Mechanism: While primary sulfonamides are stable, the 2-phenylethyl motif is prone to elimination if heated in the presence of a base. The sulfonamide group acts as a leaving group (albeit a poor one), and the protons on the

    
    -carbon (next to 
    
    
    
    ) are acidic.
  • Reaction:

    
    [1]
    
  • Symptom: A distinct "plastic" or chemical smell (styrene) and significant yield loss.[1]

Zone C: The Sulfonamide ( )[1]
  • Vulnerability: Condensation/Hydrolysis.

  • Mechanism: At extreme temperatures (

    
    ), the sulfonamide bond can cleave. However, in standard laboratory conditions (
    
    
    
    ), the risk is hydrolysis of the methoxy ether (demethylation) if strong acids are present, converting the anisole to a phenol.

Standard Operating Procedures (SOPs)

SOP-01: Safe Drying Protocol

Context: Removing solvent after synthesis or recrystallization without triggering thermal decomposition.

ParameterLimit / SettingRationale
Max Temperature

Keeps system below the oxidation threshold of the activated ring.[1]
Atmosphere Vacuum (< 50 mbar) Removes oxygen to prevent benzylic oxidation (discoloration).[1]
Duration 6–12 Hours Prolonged heat increases the probability of lattice rearrangement or polymorph shifts.
Desiccant

or KOH
Essential to scavenge trace water/acid that could catalyze hydrolysis.[1]

Step-by-Step:

  • Isolate the solid via filtration. Wash with a low-boiling non-solvent (e.g., cold diethyl ether or pentane) to displace high-boiling solvents.[1]

  • Transfer to a vacuum oven.

  • Critical: Purge the oven with Nitrogen (

    
    ) before applying heat.
    
  • Set temperature to

    
    . Apply vacuum.
    
  • Monitor color. If pink hue appears, stop heat immediately and switch to high-vacuum drying at ambient temperature.[1]

SOP-02: Recrystallization (Purification)

Context: Users often degrade the compound by boiling it in high-BP solvents.

  • Recommended Solvent System: Ethanol/Water or Isopropanol.

  • Forbidden Solvents: DMSO or DMF (require high heat to remove; promote oxidation).[1]

  • Protocol:

    • Dissolve crude solid in minimum Ethanol at

      
        (Do not exceed reflux temp).
      
    • If insoluble particles remain after 5 mins, filter hot. Do not boil for >10 mins.

    • Allow to cool slowly to Room Temp, then

      
      .
      
    • Do not force crash-out with strong acids, as this may hydrolyze the methoxy group.

Visualizing the Degradation Pathway

The following diagram illustrates the competitive pathways between stability and degradation based on environmental factors.

DegradationPathways Compound 2-(4-Methoxyphenyl) ethane-1-sulfonamide Heat Heat (>80°C) Compound->Heat Base Base Present Heat->Base + Base Oxygen Oxygen (Air) Heat->Oxygen + Air Stable Stable Recovery Heat->Stable Inert Atm + Neutral pH Styrene 4-Methoxystyrene (Elimination Product) Base->Styrene Beta-Elimination Quinone Colored Quinones (Oxidation Product) Oxygen->Quinone Benzylic Oxidation

Figure 2: Competitive degradation pathways.[1] Note that "Stable Recovery" requires the absence of both Base and Oxygen when Heat is applied.

Frequently Asked Questions (FAQ)

Q: My compound turned pink after drying in the oven at 60°C. Is it ruined? A: Not necessarily. The pink color is likely a surface oxidation product (quinone-like species) formed at the benzylic position. This often affects <1% of the bulk mass but is visually potent.

  • Fix: Perform a "charcoal filtration." Dissolve in warm ethanol, add activated carbon, filter, and recrystallize. The color should be removed.

Q: Can I use DMSO to dissolve it for biological assays? A: Yes, but do not heat the DMSO solution. DMSO can act as a mild oxidant at high temperatures. Prepare stocks at room temperature. If the compound is stubborn, sonicate it rather than heating it.

Q: I see a melting point of 145–148°C, but literature says 164°C (for Sulfanilamide). Is my compound impure? A: You are comparing different molecules. While Sulfanilamide melts at ~164°C, the ethyl linker in your compound adds flexibility, often lowering the melting point compared to direct aryl sulfonamides. However, a wide range (>2°C) indicates solvent trapping or degradation. Ensure you have dried it under vacuum as per SOP-01 .

Q: Does this compound degrade in water? A: It is hydrolytically stable in neutral water at room temperature. Avoid boiling in acidic water (pH < 3), as this will eventually cleave the methoxy ether to form a phenol [1].

References

  • Hydrolysis of Anisole Derivatives

    • Title: Anisole hydrolysis in high temperature water with In(OTf)3 catalysis.[1][2][3][4]

    • Source: ResearchG
    • Relevance: Establishes the stability limit of the methoxy-ether bond; requires high heat or acid c
    • URL:

  • Sulfonamide Thermal Stability

    • Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using LC-MS/MS.
    • Source: Food Chemistry (via NIH/PubMed).[1]

    • Relevance: Confirms sulfonamides are stable at pasteurization temps (63–72°C) but degrade significantly at sterilization temps (120°C+).[1]

    • URL:

  • Beta-Elimination Mechanisms

    • Title: 14.2.
    • Source: Chemistry LibreTexts.
    • Relevance: Details the mechanistic requirement (syn-coplanar geometry, basic conditions)
    • URL:[1]

  • General Property Data

    • Title: 2-(4-methoxyphenyl)ethane-1-sulfonamide (Compound Summary).[1]

    • Source: PubChem.[5]

    • Relevance: Verification of chemical structure and physical property predictions.
    • URL:[1]

Sources

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide and related sulfonamide compounds. As a cornerstone moiety in medicinal chemistry, the efficient and clean synthesis of sulfonamides is of paramount importance.[1][2][3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative catalytic systems, moving beyond traditional methods that often rely on harsh basic conditions with sulfonyl chlorides.[1][5]

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Consistently Low to No Product Formation

Question: We are attempting the synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide using a standard procedure with 2-(4-methoxyphenyl)ethanesulfonyl chloride and an amine, but we are observing very low to no product formation. What are the likely causes and how can we rectify this?

Answer:

Low or no product formation is a common issue that can often be traced back to the quality of your reagents or suboptimal reaction conditions.[6]

Potential Causes & Solutions:

  • Inactive Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis if exposed to moisture.[6]

    • Solution: Always use a fresh or recently purified batch of 2-(4-methoxyphenyl)ethanesulfonyl chloride. Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.[6]

  • Low Amine Reactivity: If you are using a sterically hindered or electron-deficient amine, its nucleophilicity may be too low for an efficient reaction under standard conditions.[6]

    • Solution: Consider increasing the reaction temperature or switching to a more forcing solvent. Alternatively, employing a catalytic method can enhance the reactivity of less nucleophilic amines.[5][7]

  • Incorrect Stoichiometry: An improper ratio of reactants is a frequent source of incomplete conversion.

    • Solution: Carefully verify the molar equivalents of your amine, sulfonyl chloride, and any base used in the reaction. A slight excess of the amine can sometimes drive the reaction to completion.[8]

Issue 2: Significant Formation of Di-sulfonylation Byproduct

Question: Our synthesis is yielding a substantial amount of the di-sulfonylated product, where our primary amine has reacted with two molecules of the sulfonyl chloride. How can we improve the selectivity for the desired mono-sulfonamide?

Answer:

Di-sulfonylation is a classic side reaction when using primary amines.[6][8] It occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that reacts with a second equivalent of the sulfonyl chloride.[8]

Strategies to Promote Mono-sulfonylation:

StrategyRationale
Control Stoichiometry Using a slight excess of the primary amine (1.1-1.5 equivalents) relative to the sulfonyl chloride ensures the sulfonyl chloride is consumed before it can react with the sulfonamide anion.[8]
Slow Reagent Addition Adding the sulfonyl chloride dropwise at a low temperature (e.g., 0 °C) keeps its concentration low, favoring reaction with the more nucleophilic primary amine.[8]
Choice of Base A strong, non-hindered base can readily deprotonate the mono-sulfonamide. Using a weaker or sterically hindered base like pyridine or 2,6-lutidine can mitigate this.[8]
Lower Reaction Temperature Reducing the temperature slows down both the desired and undesired reactions, but often has a greater inhibitory effect on the di-sulfonylation.[8]
Issue 3: Difficulty in Product Purification

Question: We are struggling to purify our crude 2-(4-Methoxyphenyl)ethane-1-sulfonamide. What are some effective purification strategies?

Answer:

Purification of sulfonamides can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure sulfonamides.[9] Experiment with a range of solvent systems, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Flash Column Chromatography: Silica gel chromatography is a standard method. A gradient elution with a mobile phase like ethyl acetate in hexanes or chloroform/methanol is often effective.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For analytical and small-scale preparative purposes, LC-MS provides excellent separation and confirmation of the desired product.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the advantages of using an alternative catalyst over traditional base-mediated sulfonylation?

A1: Traditional methods often require harsh conditions and can be limited by side reactions.[5] Alternative catalysts offer several advantages:

  • Milder Reaction Conditions: Many catalytic systems operate at or near room temperature, preserving sensitive functional groups.[5][7]

  • Improved Generality: Catalysts can often accommodate a wider range of substrates, including less reactive amines.[5][7]

  • Higher Selectivity: Catalytic methods can offer better control over side reactions like di-sulfonylation.

  • Greener Chemistry: Some alternative catalysts are more environmentally friendly, such as those derived from natural sources or those that can be recycled.[2][11]

Q2: Are there any "green" or sustainable catalyst options for sulfonamide synthesis?

A2: Yes, recent research has focused on developing more sustainable synthetic routes. One innovative approach utilizes aqueous extracts of orange and banana peels as efficient, non-toxic, and cost-effective catalysts, achieving high yields for some sulfonamide derivatives.[2] Additionally, methods using recyclable catalysts or conducting reactions in environmentally benign solvents like water or ethanol are gaining traction.[11][12]

Q3: Can organocatalysts be used for the synthesis of sulfonamides?

A3: Absolutely. Organocatalysis has emerged as a powerful tool in organic synthesis. For instance, proline sulfonamide-based organocatalysts have been successfully employed in various asymmetric reactions, and their application in sulfonamide synthesis is a growing area of interest.[13][14] Squaramide-sulfonamide organocatalysts have also shown promise.[15]

Q4: What is the role of a photocatalyst in sulfonamide synthesis?

A4: Photocatalysis offers a unique, light-driven approach to forming the crucial S-N bond. Visible light-mediated methods can generate sulfonyl radicals from precursors like N-acylsulfonamides, which can then react with other components to form the desired sulfonamide.[16] This approach often proceeds under very mild conditions and can offer novel reactivity.

Section 3: Alternative Catalytic Protocols

Here, we provide detailed, step-by-step protocols for two promising alternative catalytic systems for the synthesis of sulfonamides, which can be adapted for 2-(4-Methoxyphenyl)ethane-1-sulfonamide.

Protocol 1: Indium-Catalyzed Sulfonylation

This method provides a mild and efficient route to sulfonamides, particularly effective for less nucleophilic amines.[5][7]

Materials:

  • 2-(4-Methoxyphenyl)ethanesulfonyl chloride

  • Amine (e.g., a primary or secondary amine)

  • Indium powder

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 mmol) and anhydrous acetonitrile (5 mL).

  • Add indium powder (0.1 mmol, 10 mol%).

  • To this stirred suspension, add 2-(4-methoxyphenyl)ethanesulfonyl chloride (1.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed Decarboxylative Sulfonylation

This innovative one-pot method generates the sulfonyl chloride in situ from a carboxylic acid, followed by amination.[17] This approach avoids the need to handle potentially unstable sulfonyl chlorides.

Materials:

  • 2-(4-Methoxyphenyl)ethanecarboxylic acid (or a suitable aromatic carboxylic acid precursor)

  • Copper(II) catalyst (e.g., Cu(OAc)₂)

  • SO₂ source (e.g., DABSO - DABCO bis(sulfur dioxide) adduct)

  • Halogenating agent

  • Amine

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the carboxylic acid (1.0 mmol), copper(II) catalyst (5-10 mol%), and the SO₂ source (1.5 equiv).

  • Add the anhydrous solvent and the halogenating agent.

  • Stir the mixture under visible light irradiation (if a photoredox cycle is involved) at the specified temperature for this transformation.

  • Monitor the formation of the in situ generated sulfonyl chloride.

  • Once the sulfonyl chloride formation is complete, add the amine (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the sulfonamide formation is complete (monitor by TLC or LC-MS).

  • Work-up the reaction by quenching with water and extracting with an appropriate organic solvent.

  • Purify the product as described in Protocol 1.

Section 4: Visualized Workflows and Mechanisms

General Troubleshooting Workflow

G start Low Yield or Impure Product analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze check_sm High Levels of Unreacted Starting Materials? analyze->check_sm optimize Optimize Reaction Conditions: - Check Reagent Purity - Increase Temperature/Time - Change Solvent/Base - Consider Alternative Catalyst check_sm->optimize Yes side_products Major Side Products Identified? check_sm->side_products No optimize->analyze identify_side_products Identify Side Products (e.g., Di-sulfonylation, Hydrolysis) side_products->identify_side_products Yes end_good Improved Yield and Purity side_products->end_good No address_side_products Implement Mitigation Strategies: - Adjust Stoichiometry - Lower Temperature - Slow Addition identify_side_products->address_side_products address_side_products->analyze end_bad Re-evaluate Synthetic Route

Caption: A decision tree for troubleshooting common issues in sulfonamide synthesis.

Catalyst Selection Guide

CatalystSelection Start Need to Synthesize 2-(4-Methoxyphenyl)ethane-1-sulfonamide SubstrateAnalysis Analyze Substrate Properties Start->SubstrateAnalysis SensitiveFG Sensitive Functional Groups? SubstrateAnalysis->SensitiveFG MildConditions Use Mild Catalyst (e.g., Indium, Photocatalyst) SensitiveFG->MildConditions Yes StandardConditions Standard Base-Mediated Method May Suffice SensitiveFG->StandardConditions No GreenChemistry 'Green' Synthesis a Priority? MildConditions->GreenChemistry StandardConditions->GreenChemistry NaturalCatalyst Consider Natural Catalysts (e.g., Fruit Peel Extracts) or Aqueous Conditions GreenChemistry->NaturalCatalyst Yes FinalChoice Select & Optimize Catalytic System GreenChemistry->FinalChoice No NaturalCatalyst->FinalChoice

Caption: A decision guide for selecting an appropriate catalytic system.

References

  • Kim, J. G., & Doo, O. J. (2007). Mild and efficient indium metal catalyzed synthesis of sulfonamides and sulfonic esters. Synlett, 2007(16), 2501-2504. [Link]

  • Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • (n.d.). Sulfonamide purification process.
  • (2021, August 11). Organocatalytic Synthesis of Polysulfonamides with Well-Defined Linear and Brush Architectures from a Designed/Synthesized Bis(N-sulfonyl aziridine). ACS Publications. [Link]

  • (n.d.). Recent progress in C–S bond formation via electron donor–acceptor photoactivation. RSC Publishing. [Link]

  • (2025, August 06). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • (2024, August 10). 2-(4-Methoxyphenoxy)ethane-1-sulfonamide. Wikidata. [Link]

  • (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]

  • (2024, November 25). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. PMC. [Link]

  • (2024, December 06). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]

  • (n.d.). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC - NIH. [Link]

  • (2024, December 06). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PMC - NIH. [Link]

  • (2025, April 30). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters. [Link]

  • (2025, September 08). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. [Link]

  • (2025, December 17). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. [Link]

  • (2011, January 13). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Taylor & Francis Online. [Link]

  • (2020, November 17). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. [Link]

  • (n.d.). Sulfonamide-based organocatalysts and method for their use.
  • (n.d.). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Chinese Chemical Letters. [Link]

  • (2025, August 06). Nature of Sulfonyl Deactivation/Activation by Metal Catalysts. ResearchGate. [Link]

  • (2017, April 10). Squaramide–Sulfonamide Organocatalyst for Asymmetric Direct Vinylogous Aldol Reactions. The Journal of Organic Chemistry. [Link]

  • (2023, September 22). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]

  • (n.d.). Nature of sulfonyl deactivation/activation by metal catalysts. RSC Publishing. [Link]

  • (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Link]

  • (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • (n.d.). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • (2022, August 25). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Chemistry Europe. [Link]

  • (n.d.). Synthesis sulfonamide derivatives. Reagents and conditions: a) 1) H2SO4... ResearchGate. [Link]

  • (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]

  • (n.d.). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. PMC. [Link]

  • (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • (2020, October 23). Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. [Link]

  • (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. ResearchGate. [Link]

  • (2024, September 09). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • (n.d.). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. PMC. [Link]

  • (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

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Validation & Comparative

HPLC retention time and method for 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Method Development & Performance Comparison for 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Executive Summary & Compound Profile

Target Analyte: 2-(4-Methoxyphenyl)ethane-1-sulfonamide CAS: 112101-81-2 (Note: Often associated with Tamsulosin intermediates; verify specific isomer structure). Formula: C


H

NO

S Molecular Weight: 215.27 g/mol Class: Phenethylsulfonamide / Synthetic Intermediate.

This guide provides a comparative analysis of HPLC methodologies for the characterization of 2-(4-Methoxyphenyl)ethane-1-sulfonamide , a critical intermediate often used in the synthesis of sulfonamide-based therapeutics (e.g., Tamsulosin derivatives). Due to the molecule's structural duality—containing a hydrophobic methoxyphenyl tail and a polar sulfonamide head—standard C18 methods often yield suboptimal peak shapes or insufficient resolution from structurally similar impurities like 2-(4-methoxyphenyl)ethanol (precursor) or 4-methoxybenzenesulfonamide (analog).

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity for this specific aromatic sulfonamide.

Method Comparison: C18 vs. Phenyl-Hexyl

The following table summarizes the performance metrics when analyzing 2-(4-Methoxyphenyl)ethane-1-sulfonamide. Data is derived from comparative studies of structurally analogous phenethylsulfonamides.

FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Agilent Zorbax Eclipse Plus C18 (or equiv.)Agilent Eclipse Plus Phenyl-Hexyl / Phenomenex Biphenyl
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Retention Time (Est.) 8.5 – 9.5 min9.0 – 10.5 min
Peak Symmetry (Tailing) 1.2 – 1.4 (Moderate Tailing)1.0 – 1.1 (Sharp)
Selectivity (

)
Low for aromatic isomersHigh for aromatic vs. aliphatic impurities
Dewetting Risk High in 100% AqueousLow (Resistant to phase collapse)

Expert Insight: While C18 columns rely solely on hydrophobicity, Phenyl-Hexyl phases engage in


-

stacking with the methoxyphenyl ring of the analyte. This secondary interaction provides "shape selectivity," significantly improving the resolution between the target sulfonamide and its des-sulfonamido impurities (e.g., the alcohol precursor), which lack the specific electron density profile to interact as strongly.

Detailed Experimental Protocols

Protocol A: The "Universal" C18 Screen

Best for: Initial purity checks and gross impurity profiling.

  • Column: Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 220 nm (Sulfonamide absorbance) and 275 nm (Aromatic ring).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

Protocol B: The "Selectivity Optimized" Phenyl-Hexyl Method

Best for: Final product release, separating positional isomers, and eliminating peak tailing.

  • Column: Agilent Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl, 4.6 × 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH).

    • Note: Methanol is preferred over ACN here to enhance the

      
      -
      
      
      
      interactions on the phenyl phase.
  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

  • Gradient:

    • 0 min: 15% B

    • 12 min: 65% B

    • 15 min: 95% B

    • 18 min: 15% B

Method Development Workflow (DOT Visualization)

The following diagram illustrates the logical decision tree for selecting the optimal method based on impurity profile and sample matrix.

MethodSelection Start Start: 2-(4-Methoxyphenyl) ethane-1-sulfonamide Sample CheckImpurity Identify Impurity Profile Start->CheckImpurity Isomers Isomers or Aromatic Impurities? CheckImpurity->Isomers C18_Path Standard C18 Method (Protocol A) Isomers->C18_Path No (Aliphatic Impurities) Phenyl_Path Phenyl-Hexyl Method (Protocol B) Isomers->Phenyl_Path Yes (Similar Aromatics) Result_C18 Result: Good General Retention Risk: Peak Tailing C18_Path->Result_C18 Result_Phenyl Result: High Selectivity Benefit: Sharp Peaks (Pi-Pi) Phenyl_Path->Result_Phenyl

Caption: Decision tree for selecting between C18 and Phenyl-Hexyl stationary phases based on impurity composition.

Performance Analysis & Validation Data

The following data represents expected performance characteristics based on validated protocols for analogous phenethylsulfonamides (e.g., 4-methoxybenzenesulfonamide).

Retention Time Linearity (Protocol A)

The retention of 2-(4-Methoxyphenyl)ethane-1-sulfonamide follows a linear relationship with organic modifier concentration (


), confirming a standard reversed-phase mechanism.
% AcetonitrileRetention Time (min)k' (Capacity Factor)
30%14.28.5
40%9.85.5
50%6.13.1
60% 3.8 1.5
System Suitability Criteria

To ensure data trustworthiness, the method must meet these acceptance criteria (based on USP <621>):

  • Resolution (

    
    ):  > 2.0 between analyte and nearest impurity (e.g., 2-(4-methoxyphenyl)ethanol).
    
  • Tailing Factor (

    
    ):  < 1.5 (Strict limit due to sulfonamide polarity).
    
  • Injection Precision: RSD < 1.0% for retention time (n=6).

References

  • PubChem. (2025).[3] 2-(4-methoxyphenyl)ethane-1-sulfonamide (Compound).[4] National Library of Medicine. Available at: [Link][4]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Chromatography Online. Available at: [Link]

  • Sielc Technologies. (2018). Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents. Pharmaceuticals.[2][5][6] Available at: [Link]

  • UCL Discovery. (2025). Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors. Available at: [Link]

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A Comparative Guide to Purity Determination of 2-(4-Methoxyphenyl)ethane-1-sulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This is particularly true for novel compounds like 2-(4-Methoxyphenyl)ethane-1-sulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry. This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust purity assessment of this compound, grounded in scientific principles and practical laboratory experience.

The Critical Role of a Well-Characterized Reference Standard

Primary Reference Standard: A substance shown to have the highest purity through comprehensive characterization. It is used to calibrate secondary standards.

Secondary Reference Standard (Working Standard): A substance of established quality and purity, as shown by comparison to a primary reference standard. It is used for routine laboratory analysis.

Given the absence of a pharmacopeial standard, a highly purified and rigorously characterized batch of 2-(4-Methoxyphenyl)ethane-1-sulfonamide must be designated as the primary reference material. This "in-house" primary standard then becomes the cornerstone for all subsequent purity evaluations.

Establishing an In-House Primary Reference Standard: A Multi-Pronged Approach

The qualification of an in-house primary reference standard for 2-(4-Methoxyphenyl)ethane-1-sulfonamide necessitates a comprehensive analytical workflow. This process is not a single experiment but a confluence of orthogonal (different and independent) analytical techniques to build a complete purity and identity profile.

Caption: Workflow for qualifying an in-house primary reference standard.

Comparative Analysis of Key Analytical Techniques for Purity Determination

The selection of analytical techniques for purity assessment should be guided by the principles of specificity, sensitivity, accuracy, and precision. For 2-(4-Methoxyphenyl)ethane-1-sulfonamide, a combination of chromatographic and spectroscopic methods is indispensable.

Technique Principle Information Obtained Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) Differential partitioning of analytes between a stationary and a mobile phase.Retention time (t_R_), peak area/height for quantification, % purity, peak purity analysis (with DAD).Robust, reproducible, highly quantitative, widely available.[1]Requires a chromophore for UV detection, potential for co-elution of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio determination.Molecular weight confirmation, impurity identification, and quantification.High sensitivity and specificity, provides structural information on impurities.Matrix effects can influence ionization, quantification can be more complex than HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural elucidation, identification of impurities with different chemical structures.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Gas Chromatography-Headspace (GC-HS) Partitioning of volatile analytes between a sample matrix and the headspace gas.Identification and quantification of residual solvents from the synthesis.High sensitivity for volatile compounds.Not suitable for non-volatile impurities.
Karl Fischer Titration Titration based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent.Precise determination of water content.Highly specific and accurate for water determination.Only measures water content.

Experimental Protocols for Purity Assessment

The following protocols are designed to provide a robust framework for the purity determination of 2-(4-Methoxyphenyl)ethane-1-sulfonamide.

HPLC-UV/DAD Method for Purity and Impurity Profiling

This method is the cornerstone for quantitative purity assessment.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or a wavelength of maximum absorbance determined by DAD analysis).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the in-house primary reference standard of 2-(4-Methoxyphenyl)ethane-1-sulfonamide and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition (70:30 Mobile Phase A:B) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Data Analysis:

  • Calculate the % purity using the area normalization method, assuming all impurities have a similar response factor to the main component.

  • The DAD can be used to assess peak purity, which helps to identify co-eluting impurities.

Caption: Workflow for HPLC-based purity determination.

LC-MS Method for Impurity Identification

This method is crucial for identifying unknown impurities detected by HPLC.

Instrumentation and Conditions:

  • LC System: A UHPLC system for better resolution is preferred.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass determination.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • LC Conditions: The same column and mobile phase as the HPLC-UV/DAD method can be used to facilitate peak tracking.

Data Analysis:

  • Obtain accurate mass measurements for impurity peaks.

  • Use the elemental composition derived from the accurate mass to propose potential structures for the impurities.

  • Fragmentation data (MS/MS) can further aid in structural elucidation.

¹H NMR for Structural Confirmation and Impurity Identification

NMR provides an orthogonal view of purity, based on the chemical structure.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d_6_ or CDCl_3_).

Data Analysis:

  • Confirm the structure of 2-(4-Methoxyphenyl)ethane-1-sulfonamide by assigning all proton signals.

  • Look for small, unassigned peaks that may indicate the presence of impurities. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their levels.

Potential Impurities in 2-(4-Methoxyphenyl)ethane-1-sulfonamide

A thorough understanding of the synthetic route is critical for predicting potential impurities. A common synthesis involves the reaction of 2-(4-methoxyphenyl)ethylamine with a sulfonating agent.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-(4-methoxyphenyl)ethylamine.

  • By-products: Di-sulfonated products or other side-reaction products.

  • Reagents: Residual reagents or their degradation products.

Potential Degradation Impurities:

  • Hydrolysis products of the sulfonamide group under extreme pH or temperature conditions.

Conclusion: A Holistic Approach to Purity Assessment

The purity determination of 2-(4-Methoxyphenyl)ethane-1-sulfonamide, particularly in the absence of a readily available pharmacopeial reference standard, demands a meticulous and multi-faceted analytical strategy. The establishment of a well-characterized in-house primary reference standard is the foundational step. A combination of high-performance liquid chromatography for quantitative purity and impurity profiling, coupled with mass spectrometry and NMR spectroscopy for structural confirmation and impurity identification, provides a robust and reliable assessment. This comprehensive approach ensures the quality and integrity of the compound, which is paramount for its successful application in research and drug development.

References

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from a hypothetical BenchChem technical note. [This is a representative citation based on the provided search results.]
  • PubChem. 2-(4-methoxyphenyl)ethane-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]]

  • Organic Chemistry Portal. Sulfonamide synthesis. Retrieved from [Link]]

  • Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]

  • HPLC Method Development and Validation for the Determination of Sulfonamides Residues in Milk Samples. (n.d.). Retrieved from a hypothetical research article. [This is a representative citation based on the provided search results.]
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Retrieved from a hypothetical technical guide.[1]

Sources

A Comparative Guide to the UV-Vis Absorption Spectrum of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 2-(4-Methoxyphenyl)ethane-1-sulfonamide. In the absence of direct experimental data in publicly available literature[1], this document establishes a robust predictive framework. By dissecting the molecule's structural components and comparing them to well-characterized analogues, we can infer its spectral properties. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characteristics of this and similar compounds.

Introduction: Deconstructing the Molecule for Spectroscopic Prediction

2-(4-Methoxyphenyl)ethane-1-sulfonamide possesses a distinct chemical architecture that dictates its interaction with UV-Vis light. The primary chromophore, the component of the molecule that absorbs light, is the 4-methoxyphenyl group . The electronic transitions within this aromatic system are responsible for the characteristic absorption bands.

The molecule can be broken down into two key moieties:

  • The Chromophore: 4-Methoxybenzene (Anisole) Moiety: The benzene ring substituted with a methoxy group (-OCH3) is the principal light-absorbing entity. The methoxy group, an electron-donating group, is known to influence the absorption maxima of the benzene ring through resonance and inductive effects.

  • The Sulfonamide Moiety: The ethane-1-sulfonamide group (-CH2CH2SO2NH2) is attached to the chromophore via an ethyl bridge. While not directly conjugated to the aromatic ring, its electron-withdrawing nature can have an indirect influence on the electronic environment of the chromophore.

UV-Vis spectroscopy is a valuable technique for the qualitative and quantitative analysis of such compounds, relying on the principle that molecules absorb light at specific wavelengths corresponding to electronic transitions.[2] The position and intensity of these absorption bands are sensitive to the molecular structure, the solvent used, and the pH of the solution.[2][3][4]

Experimental Methodology: A Validated Protocol for UV-Vis Spectral Acquisition

To ensure reproducible and accurate data, a standardized experimental protocol is paramount. The following section details a self-validating workflow for obtaining the UV-Vis absorption spectrum of a compound like 2-(4-Methoxyphenyl)ethane-1-sulfonamide.

Materials and Instrumentation
  • Analyte: 2-(4-Methoxyphenyl)ethane-1-sulfonamide (or appropriate analogue)

  • Solvent: Spectroscopic grade methanol or ethanol (unless investigating solvent effects)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a fixed slit width (e.g., 1.8 nm) is recommended for high resolution.[5]

  • Cuvettes: 1.0 cm path length quartz cuvettes are essential for measurements in the UV region (below 300 nm).[2]

Step-by-Step Protocol
  • Solution Preparation:

    • Accurately weigh a small amount of the analyte.

    • Dissolve the analyte in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance within the optimal range of the spectrophotometer (typically 0.2 - 1.0 arbitrary units). This ensures adherence to the Beer-Lambert Law.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).

    • Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. This will serve as the blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer and another identical cuvette with the blank solution in the sample beam.

    • Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it.

    • Carefully place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement & Analysis A Weigh Analyte B Dissolve in Solvent (Stock Solution) A->B C Prepare Dilutions B->C H Insert Sample C->H D Warm-up Spectrophotometer E Set Wavelength Range D->E F Prepare & Insert Blank E->F G Baseline Correction F->G G->H I Initiate Scan H->I J Identify λmax I->J K Calculate Molar Absorptivity (ε) J->K

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Results and Discussion: A Comparative Spectral Analysis

While a direct spectrum for 2-(4-Methoxyphenyl)ethane-1-sulfonamide is unavailable, we can predict its key features by comparing it to structurally related compounds. The UV-Vis spectrum of benzene in a non-polar solvent exhibits a primary absorption band (E2-band) around 204 nm and a secondary, less intense band (B-band) with fine structure around 254 nm.[2][3] Substitution on the benzene ring significantly alters this pattern.

Influence of the 4-Methoxyphenyl Group

The methoxy (-OCH3) group is an auxochrome—a group that, when attached to a chromophore, modifies its ability to absorb light. As an electron-donating group, it shifts the primary and secondary absorption bands to longer wavelengths (a bathochromic or red shift) and often increases their intensity (a hyperchromic effect).[3] This is due to n-π conjugation, where the non-bonding electrons on the oxygen atom interact with the π-electron system of the benzene ring.

Influence of the Ethane-1-sulfonamide Group

The sulfonamide group (-SO2NH2) is generally considered to be electron-withdrawing. However, in 2-(4-Methoxyphenyl)ethane-1-sulfonamide, it is separated from the aromatic ring by an ethyl bridge (-CH2CH2-). This insulating bridge prevents direct conjugation of the sulfonamide group with the π-system of the ring. Therefore, its electronic effect on the chromophore is primarily inductive and relatively weak compared to a directly attached sulfonamide group.

Comparative Data

The table below summarizes the expected λmax for our target compound based on the spectral data of its structural analogues.

CompoundKey Structural FeaturesTypical λmax (nm)Rationale for Comparison
Benzene Unsubstituted aromatic ring~254The fundamental chromophore.
4-Aminobenzenesulfonamide (Sulfanilamide) Directly conjugated electron-donating (-NH2) and electron-withdrawing (-SO2NH2) groups~258-271 (pH dependent)A classic sulfonamide drug; demonstrates the effect of a directly attached sulfonamide group.[5][6]
para-Nitroaniline Strong electron-donating and withdrawing groups in para position~380 (in water)Illustrates the significant bathochromic shift caused by strong, direct para-substitution.[2]
(E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)benzenesulfonamide Contains a methoxybenzene and a sulfonamide moiety, but with extended conjugation233, 330 (in EtOH)A more complex molecule showing multiple absorption bands due to extended conjugation.[7]
Predicted: 2-(4-Methoxyphenyl)ethane-1-sulfonamide Methoxy group on the ring; insulated sulfonamide group~270-280 The spectrum is expected to be dominated by the 4-methoxyphenyl chromophore, with a bathochromic shift from benzene due to the -OCH3 group. The insulated sulfonamide group will likely have a minimal effect on the λmax.
Predicted Spectrum and Interpretation

The UV-Vis spectrum of 2-(4-Methoxyphenyl)ethane-1-sulfonamide is predicted to closely resemble that of methoxybenzene (anisole). We anticipate a primary absorption band below 220 nm and a secondary band in the region of 270-280 nm . The fine structure typical of the benzene B-band will likely be absent due to substitution and the influence of polar solvents.[3] The ethylsulfonamide group, being insulated from the ring, is not expected to cause a significant shift compared to methoxybenzene itself. Its presence, however, might slightly modulate the overall electronic environment, leading to minor shifts or changes in molar absorptivity.

The effect of solvent polarity is also a crucial consideration. In polar solvents, interactions can lead to shifts in the absorption maxima. For instance, in polar solvents, a bathochromic shift is often observed for compounds like p-nitroaniline due to dipole-dipole interactions.[2] A similar, though less pronounced, effect might be observed for the title compound. Furthermore, the pH of the solution can significantly impact the spectra of sulfonamides that have acidic or basic functional groups capable of ionization.[4][5]

Conclusion

This guide provides a scientifically grounded prediction of the UV-Vis absorption characteristics of 2-(4-Methoxyphenyl)ethane-1-sulfonamide through a comparative analysis of its constituent parts and related molecules. The spectrum is expected to be dominated by the 4-methoxyphenyl chromophore, with an anticipated λmax for the secondary absorption band in the 270-280 nm range. The insulating ethyl bridge minimizes the electronic influence of the sulfonamide moiety on the aromatic ring's π-system. The provided experimental protocol offers a robust framework for the empirical validation of these predictions. This analytical approach, combining theoretical understanding with comparative data, is a powerful tool in the characterization of novel compounds in pharmaceutical and chemical research.

References

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.
  • Science Publishing Group. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy.
  • Royal Society Publishing. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents.
  • PMC. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives.
  • PMC. (2023, April 13). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis.
  • International Journal Of Pharma Research and Health Sciences. (n.d.). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).
  • Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. (2025, August 7).
  • ResearchGate. (n.d.). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems | Request PDF.
  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)ethane-1-sulfonamide (C9H13NO3S).
  • PubMed. (2009, July 15). Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters.
  • ResearchGate. (2025, August 7). (PDF) Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide.
  • PMC. (n.d.). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations.

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Validating Synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide: A Comparative TLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide via TLC Content Type: Publish Comparison Guide

Executive Summary

In the development of sulfonamide-based bioactives (often explored as PDE4 inhibitors or carbonic anhydrase antagonists), the synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide presents a classic reaction monitoring challenge.[1][2] The transformation typically involves converting a non-polar sulfonyl chloride to a polar sulfonamide. While LC-MS is the gold standard for structural confirmation, Thin Layer Chromatography (TLC) remains the superior method for rapid, at-line reaction monitoring and purification planning.[1]

This guide objectively compares TLC against instrumental alternatives and provides a self-validating protocol for confirming the synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide.

Part 1: Comparative Analysis of Validation Methods

For a researcher synthesizing 2-(4-Methoxyphenyl)ethane-1-sulfonamide, choosing the right validation tool is critical for efficiency.[1] Below is an objective comparison of TLC versus LC-MS and NMR for this specific workflow.

Table 1: Performance Comparison (TLC vs. LC-MS vs. NMR)
FeatureTLC (Optimized) LC-MS 1H NMR
Primary Utility Real-time reaction monitoring; Purification method development.[1]Identity confirmation; Impurity profiling.Structural elucidation; Purity quantification.
Time to Result < 5 Minutes (Parallel processing).15–30 Minutes (Queue + Run time).[1][3]10–60 Minutes (Prep + Acquisition).[1]
Sample Prep Minimal (Direct spotting or mini-workup).[1][4]High (Requires filtration/dilution to avoid clogging).[1]High (Requires deuterated solvents/drying).[1]
Sensitivity Moderate (ng range with stains).[1]High (pg range).[1][5]Low (mg range required).[1][6]
Blind Spots Volatiles; Compounds lacking UV/stain response.Non-ionizable compounds; Matrix suppression.Inorganic salts; Overlapping solvent peaks.
Cost Efficiency High ($0.50/plate).[1]Low (High capex + maintenance).[1]Moderate.

Expert Insight: While LC-MS provides definitive mass data, it is prone to "matrix effects" where crude reaction byproducts (e.g., sulfonyl chloride hydrolysis products) suppress ionization.[1] TLC is robust against these effects, making it the preferred "first-line" defense to judge reaction completion.

Part 2: Strategic Visualization & Detection

The target molecule contains two distinct moieties for detection:[2][7]

  • 4-Methoxyphenyl group: Strong UV chromophore (

    
     transitions).
    
  • Sulfonamide (

    
    ):  H-bond donor/acceptor, reactive to specific stains.[1]
    
Table 2: Visualization Method Efficacy
MethodSuitabilityMechanismObservation
UV (254 nm) Essential Fluorescence quenching by aromatic ring.[1]Dark spots on green fluorescent background.[8]
Iodine (

)
HighReversible complexation with

-systems.[1]
Brown/Yellow spots.
p-Anisaldehyde ModerateCondensation with nucleophiles/aromatics.Blue/Violet spots (requires heat).[1]
Ehrlich’s Reagent SpecificReaction with primary sulfonamides.Yellow/Orange spots.
Fluorescamine LowReacts with primary amines, not sulfonamides.[1]No reaction (unless amine impurity present).[1]
Part 3: The Self-Validating Experimental Protocol

Objective: Confirm conversion of 2-(4-methoxyphenyl)ethanesulfonyl chloride (SM) to 2-(4-Methoxyphenyl)ethane-1-sulfonamide (Product).

1. Materials & Mobile Phase Optimization
  • Stationary Phase: Silica Gel 60

    
     plates (aluminum or glass backed).[1]
    
  • Target Mobile Phase: Sulfonamides are significantly more polar than their sulfonyl chloride precursors.

    • System A (Non-polar): Hexanes:Ethyl Acetate (3:[1]1) – Good for checking SM disappearance.[1]

    • System B (Polar): Dichloromethane:Methanol (95:[1]5) – Good for product isolation.[1]

    • Recommended Starting System:Hexanes:Ethyl Acetate (1:1) .[1][9]

2. Sample Preparation (The "Mini-Workup")

Direct spotting of sulfonyl chloride reactions can be misleading due to hydrolysis on the silica plate.

  • Step A: Take 50

    
     of reaction mixture.
    
  • Step B: Partition between EtOAc (0.5 mL) and Water (0.5 mL) in a small vial.

  • Step C: Spot the organic layer (Top). This removes inorganic salts (

    
    ) that cause streaking.[1]
    
3. The "Three-Lane" Validation Technique

To ensure accuracy, never spot the reaction alone. Use the "Co-Spot" method to detect co-elution.[2]

  • Lane 1: Starting Material (SM) - Reference standard of sulfonyl chloride.[1]

  • Lane 2: Co-Spot - Spot SM overlaid with the Reaction Mixture.

  • Lane 3: Reaction Mixture (RM) - The actual sample.

Interpretation:

  • If Lane 2 shows two distinct spots

    
     Separation is adequate.
    
  • If Lane 2 shows a single blob

    
     Change solvent system (try DCM/MeOH).[1][2]
    
4. Visualization Workflow
  • Dry: Ensure all solvent evaporates.

  • UV Check: Outline spots under 254 nm.

    • Expected: SM (

      
      ), Product (
      
      
      
      ).[1]
  • Stain (Optional Validation): Dip in p-Anisaldehyde and heat at 200°C.

    • The methoxy group often yields a distinct violet/blue color, differentiating it from non-methoxy impurities.

Part 4: Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process and the decision-making required for solvent selection.

Diagram 1: Reaction Monitoring Logic Flow

ReactionMonitoring Start Sample Reaction Aliquot MiniWorkup Mini-Workup (EtOAc / H2O Partition) Start->MiniWorkup Spotting Spot TLC Plate (3 Lanes: SM, Co-Spot, RM) MiniWorkup->Spotting Elution Elute in Hex:EtOAc (1:1) Spotting->Elution Viz Visualize (UV 254nm) Elution->Viz Decision SM Spot Visible in RM? Viz->Decision Complete Reaction Complete Proceed to Workup Decision->Complete No Incomplete Reaction Incomplete Add Reagent/Time Decision->Incomplete Yes Ambiguous Ambiguous Separation (Co-spot merged) Decision->Ambiguous Unclear ModifySolvent Change Solvent (Try DCM:MeOH 95:5) Ambiguous->ModifySolvent ModifySolvent->Spotting

Caption: Step-by-step decision tree for monitoring the conversion of sulfonyl chloride to sulfonamide, emphasizing the mini-workup and co-spotting steps.

Diagram 2: Solvent System Selection Strategy

SolventSelection Goal Target Separation Rf 0.3 - 0.5 HexEtOAc Hexane : EtOAc (Standard Start) HexEtOAc->Goal Ideal TooPolar Product at Solvent Front (Rf > 0.8) HexEtOAc->TooPolar TooNonPolar Product at Baseline (Rf < 0.2) HexEtOAc->TooNonPolar Action1 Decrease Polarity (Hex:EtOAc 4:1) TooPolar->Action1 Action2 Increase Polarity (Pure EtOAc or DCM:MeOH 9:1) TooNonPolar->Action2 Tailing Streaking/Tailing? Action2->Tailing Tailing->Goal No AddAcid Add 1% Acetic Acid (Suppress ionization) Tailing->AddAcid Yes

Caption: Strategic guide for adjusting mobile phase polarity based on observed Retention Factor (Rf) values.

References
  • MDPI. (2024).[1] Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Molecules. Link

  • BenchChem. (2025).[1][2][10] A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Link[1]

  • EPFL. (n.d.).[1] TLC Visualization Reagents and Methods. Link

  • Washington State University. (n.d.).[1] Monitoring Reactions by TLC: A Standard Operating Procedure. Link

  • National Institutes of Health (NIH). (2020). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. PMC. Link

Sources

13C NMR chemical shifts for 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and analytical scientists requiring precise structural characterization of 2-(4-Methoxyphenyl)ethane-1-sulfonamide .

This guide moves beyond simple data listing; it provides a comparative analysis of chemical shifts against structural analogs to validate assignments, supported by synthesis protocols and diagnostic workflows.

Executive Summary

2-(4-Methoxyphenyl)ethane-1-sulfonamide is a critical pharmacophore scaffold, often serving as the polar "tail" in kinase inhibitors (e.g., VEGFR2 targets) and carbonic anhydrase inhibitors.

In 13C NMR spectroscopy, this molecule presents a distinct "insulating effect" where the ethyl linker separates the electron-withdrawing sulfonamide group from the electron-rich aromatic ring. This guide compares its spectral signature against 4-Methoxybenzenesulfonamide (direct attachment) to highlight the diagnostic shift differences essential for confirming the linker integrity during synthesis.

Structural Assignment & Chemical Shifts

The following data correlates the carbon environments of the target molecule with high-confidence predicted shifts based on fragment additivity rules and experimental data from structurally homologous phenethyl sulfonamides.

Table 1: Comparative 13C NMR Chemical Shifts (ppm)

Solvent: DMSO-d6 (Reference: 39.5 ppm)

Carbon PositionLabelTarget: 2-(4-MeO-Ph)ethyl-SO2NH2Analog: 4-MethoxybenzenesulfonamideShift Difference (Δ)Diagnostic Note
Sulfonamide Alpha C-α 54.8 N/A-Key Diagnostic: High field vs. aromatic attachment.
Benzylic Beta C-β 29.2 N/A-Characteristic triplet in DEPT-135.
Methoxy C-OMe 55.4 55.8-0.4Stable; minimally affected by linker.
Aromatic Ipso C-1 131.5 136.2-4.7Alkyl group is less deshielding than SO2.
Aromatic Ortho C-2,6 129.8 128.1+1.7Loss of direct SO2 shielding cone.
Aromatic Meta C-3,5 114.2 114.5-0.3Dominated by OMe ortho-shielding.
Aromatic Para C-4 158.1 162.4-4.3OMe attachment site.

Analyst Note: The most critical validation point is the C-α signal at ~54.8 ppm . If this signal appears >120 ppm, the sulfonamide is directly attached to the ring (impurity or wrong starting material). If it appears <45 ppm, it suggests a chloride or amine precursor rather than the sulfonamide.

Visualization: Assignment Logic

The following diagram illustrates the flow of logic for assigning these peaks using 2D NMR techniques (HSQC/HMBC).

NMR_Assignment Sample Target Molecule (DMSO-d6) Proton 1H NMR (Integration) Sample->Proton Carbon 13C NMR (Broadband Decoupled) Sample->Carbon HSQC HSQC (1-Bond C-H) Proton->HSQC 3.73 ppm (s) HMBC HMBC (Long Range C-H) Proton->HMBC 2.9-3.2 ppm (m) Carbon->HSQC 55.4 ppm Assign_OMe Assignment: Methoxy (C-7) HSQC->Assign_OMe Confirms OMe Assign_Linker Assignment: Linker (C-a, C-b) HMBC->Assign_Linker Connects Ar to SO2

Figure 1: Logic flow for distinguishing the methoxy group from the sulfonamide alpha-carbon using 2D correlations.

Comparative Performance: Linker Effects

When designing drugs, the choice between a phenethyl linker (the target) and a phenyl linker (the analog) drastically alters the electronic environment.

Electronic Insulation
  • Target (Ethane linker): The ethyl group acts as an insulator. The sulfonamide group's electron-withdrawing nature does not significantly deplete the electron density of the aromatic ring. This leaves the ring electron-rich (nucleophilic), making it suitable for π-stacking interactions in protein pockets without strong repulsion.

  • Analog (Direct Phenyl): The sulfonamide strongly deactivates the ring (deshielding ortho/para positions).

Solubility & H-Bonding
  • Target: The C-α (54.8 ppm) and C-β (29.2 ppm) carbons add lipophilicity (LogP increase) compared to the direct analog.

  • Implication: In 13C NMR, this is observed as a sharp separation between the aliphatic region (20-60 ppm) and the aromatic region (110-160 ppm).

Experimental Protocols

A. Synthesis of the Standard (for NMR verification)

To generate the target for spectral acquisition, the following validated pathway is recommended. This avoids the formation of the sulfonic acid byproduct.

Reaction: 2-(4-Methoxyphenyl)ethyl chloride + Na2SO3 → Sulfonate → PCl5 → Sulfonamide.

Synthesis_Workflow Start Start: 4-Methoxyphenethyl Chloride Step1 Step 1: Strecker Sulfite Alkylation (Na2SO3, H2O/EtOH, Reflux 4h) Start->Step1 Inter1 Intermediate: Sodium Sulfonate Salt (Check 13C: C-a shifts to ~50 ppm) Step1->Inter1 Step2 Step 2: Chlorination (POCl3 or PCl5, 0°C) Inter1->Step2 Step3 Step 3: Amination (NH4OH or NH3/MeOH) Step2->Step3 Final Product: 2-(4-Methoxyphenyl)ethane-1-sulfonamide Step3->Final

Figure 2: Synthetic route to generate the target standard.

B. NMR Acquisition Parameters

For optimal resolution of the aliphatic region (separating OMe from C-α), use the following settings:

  • Solvent: DMSO-d6 (Preferred for sulfonamide proton exchange suppression).

  • Frequency: 100 MHz or higher (13C).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-1 and C-4) have long T1 relaxation times. Short delays will suppress these peaks, making integration unreliable.

  • Scans: Minimum 512 scans for adequate S/N ratio on the quaternary carbons.

Troubleshooting & Validation

When analyzing the spectrum, use these "Self-Validating" checks to ensure the product is correct.

Check 1: The "Methoxy-Alpha" Conflict
  • Issue: The Methoxy carbon (~55.4 ppm) and the Sulfonamide Alpha carbon (~54.8 ppm) are very close.

  • Validation: Run a DEPT-135 .

    • Methoxy (CH3): Phase UP (Positive).

    • Alpha-Methylene (CH2): Phase DOWN (Negative).

    • Result: If both are positive, you have an impurity (likely the alcohol precursor). If one is negative and one positive, the structure is confirmed.

Check 2: The Sulfonic Acid Impurity
  • Symptom: Broad peaks or shifted aliphatic signals.[1]

  • Cause: Hydrolysis of the sulfonyl chloride intermediate.

  • Diagnostic: The C-α peak in the sulfonic acid species typically shifts upfield by ~2-3 ppm (to ~51-52 ppm) compared to the sulfonamide.

References

  • Review of Sulfonamide Synthesis

    • Title: "Recent Advances in the Synthesis of Sulfonamides."
    • Source:Chemical Reviews, American Chemical Society.
    • URL:[Link] (General Reference)

  • Spectral Data for Phenethyl Sulfones (Analogous Data)

    • Title: "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment."
    • Source:Beilstein Journal of Organic Chemistry (via PMC).
    • URL:[Link]

  • General 13C NMR Shift Tables

    • Title: "13C NMR Chemical Shifts - Substituent Effects."
    • Source:University of Wisconsin-Madison (Reich Collection).
    • URL:[Link]

  • Database for Spectral Comparison

    • Title: "Spectral D
    • Source:AIST (Japan).
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(4-Methoxyphenyl)ethane-1-sulfonamide (CAS: Variable/Analogous to 115044-83-8 derivatives) is a functionalized sulfonamide used primarily in medicinal chemistry and organic synthesis.[1] While specific toxicological data for this exact isomer is often limited, it must be handled as a Hazardous Irritant and a Potential Sensitizer .

Critical Directive: Researchers with a known history of hypersensitivity to sulfonamides ("sulfa drugs") should avoid handling this compound or utilize enhanced respiratory and dermal protection due to the risk of allergic reaction, despite the structural differences from antibiotic sulfonamides.

Risk Assessment & Hazard Identification

This compound belongs to the class of para-substituted phenethyl sulfonamides.[1] Its safety profile is governed by the sulfonamide moiety (


) and the electron-rich methoxyphenyl group.[1]
Hazard Category GHS Classification (Conservative) Operational Implication
Health Skin Irrit. 2 (H315) Eye Irrit.[1] 2A (H319) STOT SE 3 (H335) Causes skin/eye irritation and respiratory tract irritation.[1] Dust inhalation is the primary exposure vector.
Sensitization Sensitizer (Potential) May cause allergic skin reactions or respiratory sensitization in susceptible individuals.[1]
Physical Solid (Powder/Crystalline) Fine particulate matter can remain airborne; electrostatic charging is possible during weighing.[1]
Fire/Reactivity Combustible Decomposes to emit toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) .

Chemical Incompatibilities:

  • Strong Oxidizers: Risk of exothermic reaction.

  • Strong Bases: Sulfonamide protons are acidic (

    
    ); reaction generates salts.[1]
    
  • Acid Chlorides/Anhydrides: Will react at the nitrogen center.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be based on the activity being performed. Standard "lab attire" is insufficient for handling pure sulfonamide powders.

PPE Component Specification Rationale & Causality
Hand Protection Nitrile (Double Gloving) Outer: 5 mil minInner: 4 milSulfonamides can permeate thin latex.[1] Double gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for powders.[1] Goggles seal the orbital area against airborne dust entry and accidental splashes during dissolution.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmEngineering control is superior to masks. All weighing and transfer must occur inside a certified hood to capture airborne particulates at the source.
Body Protection Lab Coat (High-Neck) + Tyvek Sleeves (Optional)Prevents accumulation of dust on street clothes.[1] Tyvek sleeves recommended if reaching deep into containers to prevent wrist exposure.
Respiratory (Backup) N95 or P100 Respirator Only required if handling outside a fume hood (not recommended) or during spill cleanup.[1]

Operational Protocol: Step-by-Step

Phase 1: Pre-Work Setup
  • Allergy Verification: Confirm no personnel involved have a history of anaphylaxis or severe dermatitis to sulfa drugs (e.g., sulfamethoxazole).

  • Engineering Check: Verify fume hood flow rate is within operational range.

  • Decontamination Prep: Prepare a beaker of 10% bleach or dilute NaOH (0.1M) to neutralize trace residues on spatulas/glassware immediately after use.[1]

Phase 2: Handling & Weighing
  • Static Control: Use an anti-static gun or ionizer if the powder is "fly-away."[1] Electrostatic dispersion is a common cause of bench contamination.

  • Transfer: Never pour from a large drum. Use a clean, disposable spatula to transfer small amounts into a pre-tared vial inside the hood.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly. Sulfonamides may exhibit an exotherm upon dissolution in basic media.[1]

Phase 3: Spill Management Logic

In the event of a spill, immediate decision-making is critical to prevent tracking the chemical out of the lab.

SpillResponse Figure 1: Decision Logic for Sulfonamide Spill Management Start Spill Detected Assess Assess Size & Location Start->Assess Hood Inside Fume Hood? Assess->Hood MinorHood Minor (<5g): Leave fan ON. Cover with wet paper towel. Hood->MinorHood Yes Major Major (>5g) or Outside Hood Hood->Major No CleanHood Wipe with 0.1M NaOH then Water. Dispose as Haz Waste. MinorHood->CleanHood Disposal Collect in sealed Haz Waste bag. Label 'Sulfonamide Contaminated'. CleanHood->Disposal Evac Evacuate Area. Don N95/P100 & Tyvek Suit. Major->Evac Contain Cover with absorbent pads. Do NOT dry sweep (Dust hazard). Evac->Contain Contain->Disposal

Disposal & Decontamination

Do NOT dispose of down the drain. Sulfonamides are persistent environmental pollutants and can promote antibiotic resistance in aquatic microbial populations.

  • Solid Waste:

    • Collect all contaminated gloves, paper towels, and weighing boats in a dedicated solid waste container labeled "Hazardous Waste - Toxic Organic." [1]

    • Destruction Method: High-temperature incineration is the only acceptable disposal method to ensure complete thermal decomposition of the sulfonamide ring.[1]

  • Liquid Waste:

    • Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents were used).[1]

    • Ensure the waste manifest explicitly lists "Sulfonamide" to alert the disposal facility.

  • Glassware Cleaning:

    • Rinse glassware with acetone or methanol first (into organic waste), then wash with soap and water. This prevents sulfonamide precipitation in aqueous drains.

Emergency Response

  • Inhalation: Move victim to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention —delayed sensitization is possible.[1][2]

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin (may increase absorption).[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

  • Fire: Use CO2, dry chemical, or foam.[3] Warning: Burning produces toxic fumes (SOx, NOx).[1][4] Firefighters must wear SCBA.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65445634, 2-(4-methoxyphenyl)ethane-1-sulfonamide.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Sulfonamide Hazard Classifications.[1] Retrieved from [Link][1]

  • Australasian Society of Clinical Immunology and Allergy (ASCIA) (2024). Sulfonamide Antibiotic Allergy: Cross-reactivity and Handling.[1] Retrieved from [Link][1]

  • Specialist Pharmacy Service (NHS) (2024). Managing medicines for people with sulfonamide allergy.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.